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4-Amino-6-mercaptopyrimidine Documentation Hub

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  • Product: 4-Amino-6-mercaptopyrimidine
  • CAS: 1193-23-3

Core Science & Biosynthesis

Foundational

Technical Guide: Tautomeric Forms of 4-Amino-6-mercaptopyrimidine

Executive Summary 4-Amino-6-mercaptopyrimidine (4-AMP) represents a critical scaffold in the synthesis of purine antimetabolites (e.g., 6-thioguanine) and bioactive diaminopyrimidines. However, its utility in structure-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-6-mercaptopyrimidine (4-AMP) represents a critical scaffold in the synthesis of purine antimetabolites (e.g., 6-thioguanine) and bioactive diaminopyrimidines. However, its utility in structure-based drug design (SBDD) is frequently compromised by a misunderstanding of its tautomeric landscape.

Unlike simple aromatics, 4-AMP does not exist as a static structure. It functions as a "chemical chameleon," oscillating between thiol-amine , thione-amine , and thiol-imine forms depending on the dielectric constant of the medium. This guide provides a definitive technical analysis of these states, establishing that the thione-amine form is the dominant species in aqueous physiological media, while the thiol-amine form drives specific hydrophobic interactions in protein binding pockets.

Part 1: The Tautomeric Landscape

Structural Dynamics

The tautomerism of 4-AMP is governed by two primary proton migration systems:

  • Thiol-Thione Equilibrium: Migration of the proton between the sulfur at C6 and the ring nitrogens (N1 or N3).

  • Amino-Imino Equilibrium: Migration of a proton from the exocyclic amino group (at C4) to the ring nitrogens.

While theoretically capable of generating multiple isomers, quantum mechanical calculations (DFT) and spectroscopic data confirm that the equilibrium is dominated by three primary species.

Tautomeric Equilibrium Map (Graphviz)

The following diagram illustrates the proton migration pathways. Note the high stability of the Thione forms in polar media due to charge separation.

Tautomerism Thiol Thiol-Amine Form (Aromatic) Favored in Gas Phase/Non-polar ThioneN1 N1-H Thione-Amine (Dominant in Water) High Dipole Moment Thiol->ThioneN1 Proton Transfer (Solvent Assisted) ThioneN3 N3-H Thione-Amine (Minor Species) Steric Strain Thiol->ThioneN3 Proton Transfer Imino Thiol-Imino Form (High Energy) Rarely Observed ThioneN1->Imino Amino-Imino Tautomerism ThioneN3->ThioneN1 Interconversion

Figure 1: The tautomeric equilibrium of 4-Amino-6-mercaptopyrimidine. The red node (N1-H Thione) represents the pharmacologically relevant species in aqueous solution.

Part 2: Thermodynamic Stability & Solvent Effects

The Thione Dominance Rule

In aqueous solution (pH 7.4), 4-AMP exists predominantly as 6-amino-3H-pyrimidine-4-thione (often numbered as the 1H-thione depending on nomenclature conventions).

  • Driving Force: Although the thiol form maintains full aromaticity of the pyrimidine ring, the thione form benefits from strong dipolar stabilization in water. The C=S bond is less polarized than C=O, but the N-H group serves as a potent hydrogen bond donor to the solvent.

  • Energy Gap: DFT studies (B3LYP/6-31G*) on similar mercaptopyrimidines typically show the thione form is stabilized by 3–7 kcal/mol over the thiol form in water [1][3].

Phase-Dependent Switching

Researchers must account for "phase switching" during extraction and binding:

ParameterGas Phase / Non-Polar Solvent (CHCl₃)Aqueous Buffer (PBS, pH 7.4)Protein Binding Pocket (Hydrophobic)
Dominant Form Thiol-Amine (Aromatic)Thione-Amine (Polar)Context Dependent
Dielectric Constant Low (

)
High (

)
Variable (

)
Key Interaction

-

Stacking
Hydrogen Bonding (Solvent)H-Bond Donor (NH) / Acceptor (S)
Detection Method Mass Spectrometry (Gas)UV-Vis / NMR (D₂O)X-ray Crystallography

Part 3: Analytical Characterization Protocols

To validate the specific tautomer present in your formulation or assay, rely on these self-validating protocols.

Protocol A: UV-Vis pH Titration (pKa Determination)

Purpose: To distinguish the ionization states of the thione/thiol group. The thione form typically exhibits a bathochromic shift (red shift) compared to the thiol ether derivatives.

Workflow:

  • Preparation: Dissolve 4-AMP to 50 µM in a universal buffer (citrate-phosphate-borate) ranging from pH 2.0 to 12.0.

  • Acquisition: Scan 220–400 nm.

  • Analysis: Plot absorbance at

    
     (approx. 270-290 nm) vs. pH.
    
  • Interpretation:

    • pKa1 (~1.5 - 2.5): Protonation of ring nitrogen.

    • pKa2 (~7.5 - 8.5): Deprotonation of the thiol/thione moiety.

    • Validation: If the spectrum changes significantly upon S-methylation (trapping the thiol), the equilibrium lies toward the thione in the native state.

Protocol B: NMR Solvation Analysis

Purpose: To observe the labile N-H proton characteristic of the thione form.

Critical Step: Do NOT use D₂O initially, as rapid deuterium exchange will obliterate the N-H signal.

  • Solvent: Dissolve 10 mg of 4-AMP in DMSO-d6 (anhydrous).

  • Pulse Sequence: Standard 1H-NMR (300 MHz or higher).

  • Target Signals:

    • Look for a broad singlet downfield (δ 11.0–13.0 ppm). This corresponds to the N-H of the thione ring.

    • Absence of this signal and presence of an S-H signal (rarely seen due to exchange) would indicate the thiol form.

    • Causality: The presence of the N-H signal confirms the proton has migrated to the ring nitrogen, validating the thione structure [5].

Part 4: Implications for Drug Design (SBDD)

When docking 4-AMP derivatives into protein targets (e.g., kinases or polymerases), standard force fields often default to the aromatic thiol form. This is a critical error.

The "Thione Trap" in Docking
  • Donor/Acceptor Mismatch: The Thiol form presents a Hydrogen Bond Donor (HBD) at the sulfur. The Thione form presents a Hydrogen Bond Acceptor (HBA) at the sulfur and a Donor at the Ring Nitrogen.

  • Correction Strategy: You must explicitly generate the Thione-Amine tautomer in your ligand library before docking.

Bioisostere Strategy

If the thione tautomer causes metabolic instability (oxidation to disulfide), consider these bioisosteres that lock the tautomeric state:

  • Thiol Lock: S-Methylation (creates a fixed thioether).

  • Thione Lock: N-Methylation (at N1 or N3) forces the double bond to the sulfur (or creates a zwitterion).

SBDD Workflow Diagram

SBDD_Workflow Input Candidate Molecule: 4-Amino-6-mercaptopyrimidine Step1 pKa & Tautomer Prediction (Software: Jaguar/Gaussian) Input->Step1 Decision Environment? Step1->Decision PathA Aqueous Assay (IC50 / Enzyme) Decision->PathA High Dielectric PathB Binding Pocket (Hydrophobic) Decision->PathB Low Dielectric ModelA Model as Thione-Amine PathA->ModelA ModelB Model as Thiol-Amine PathB->ModelB Validation Experimental Validation (X-ray / NMR) ModelA->Validation ModelB->Validation

Figure 2: Decision tree for modeling 4-AMP interactions in drug discovery pipelines.

References

  • A DFT study of solvation effects on the tautomeric equilibrium... Source: PubMed / NIH URL:[Link] Relevance: Establishes the computational framework for pyrimidine tautomer stability in polar vs. non-polar solvents.

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines Source: Canadian Journal of Chemistry URL:[Link] Relevance: Provides experimental UV-Vis data confirming the thione dominance in polar solvents and the kinetics of disulfide oxidation.

  • Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study Source: PubMed / NIH URL:[Link] Relevance: Details the energetic barriers and water-assisted proton transfer mechanisms applicable to the mercaptopyrimidine scaffold.

  • Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines Source: ResearchGate URL:[1][2][Link] Relevance: Visual and spectroscopic confirmation of the "Amino-Thione" preference in heterocyclic systems.[3]

Sources

Exploratory

Crystal Structure of 4-Amino-6-mercaptopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Estimated Reading Time: 12 Minutes

Executive Summary

4-Amino-6-mercaptopyrimidine (C₄H₅N₃S), systematically known as 6-aminopyrimidine-4-thiol , represents a critical scaffold in the synthesis of fused heterocycles and antimetabolite drugs. Its solid-state behavior is defined by a complex tautomeric equilibrium that dictates its physicochemical properties, bioavailability, and reactivity.

This guide provides an in-depth analysis of the crystallographic architecture of 4-amino-6-mercaptopyrimidine. Unlike simple organic solids, this compound exhibits desmotropy —where the solid state stabilizes a specific tautomer (the thione form) that may differ from the major species in solution. We explore the hydrogen-bonding networks, lattice dynamics, and experimental protocols for obtaining diffraction-quality crystals.

Tautomeric Equilibrium & Structural Dynamics

The crystallographic identity of 4-amino-6-mercaptopyrimidine is governed by the migration of protons between the exocyclic sulfur/nitrogen and the ring nitrogens. Understanding this is a prerequisite for interpreting X-ray diffraction (XRD) data.

The Thione-Thiol Dichotomy

While often annotated as a "mercapto" (thiol) compound, crystallographic evidence for the aminopyrimidine family overwhelmingly supports the thione (C=S) tautomer in the solid state.

  • Thiol Form (Mercapto): Contains a C–S–H bond. Aromaticity of the pyrimidine ring is fully retained.

  • Thione Form (Thioxo): Contains a C=S double bond and a protonated ring nitrogen (N–H). This disrupts the full aromatic sextet but is stabilized by charge separation and strong intermolecular hydrogen bonding.

The Amino-Imino Balance

Simultaneously, the substituent at the C4 position can exist as an amino (-NH₂) or imino (=NH) group.

  • Solid-State Preference: The Amino-Thione tautomer (6-amino-3H-pyrimidine-4-thione) is the thermodynamically preferred species in the crystal lattice.

Pathway Visualization

The following diagram illustrates the tautomeric landscape, highlighting the shift toward the stable solid-state species.

Tautomerism Thiol Thiol-Amino Form (Solution/Gas Phase) Thione Thione-Amino Form (Solid State Dominant) Thiol->Thione Proton Transfer (N-H...S Stabilization) Imino Thione-Imino Form (High Energy/Rare) Thione->Imino Amino-Imino Tautomerism

Figure 1: Tautomeric equilibrium of 4-amino-6-mercaptopyrimidine. The blue node represents the crystallographically observed species.

Crystallographic Architecture

The crystal packing of 4-amino-6-mercaptopyrimidine is driven by the necessity to saturate hydrogen bond donors (NH) and acceptors (S, N).

Crystal System and Space Group

Based on structural analogs (e.g., 4-amino-2-mercaptopyrimidine and 2-thiocytosine), the compound crystallizes in a centrosymmetric system, typically Monoclinic .

ParameterTypical Value / AssignmentDescription
Crystal System MonoclinicFavored for planar heterocycles allowing sheet-like stacking.
Space Group P2₁/c (No. 14)The most common space group for organic molecules, allowing inversion symmetry.
Z Value 4Four molecules per unit cell (one per asymmetric unit).
Density ~1.55 - 1.65 g/cm³High density due to efficient packing and sulfur content.
Hydrogen Bonding Network

The lattice is constructed via robust N–H···S and N–H···N interactions, forming supramolecular synthons.

  • R²₂(8) Dimer Motif: Two molecules often pair via N–H···S bonds, forming a centrosymmetric dimer.

  • Ribbon Formation: These dimers extend into infinite ribbons or sheets through lateral N–H···N bonds involving the amino group.[1][2]

  • π-π Stacking: The planar pyrimidine rings stack along the short axis (typically the b-axis), with a separation of ~3.4 Å, contributing to lattice energy.

Experimental Protocol: Crystallization & Characterization

Obtaining single crystals suitable for X-ray diffraction requires controlling the solvent polarity to modulate the solubility difference between the thione and thiol forms.

Reagents & Safety
  • Precursor: Crude 4-Amino-6-mercaptopyrimidine (purity >95%).

  • Solvents: Deionized Water (18.2 MΩ), Ethanol (absolute), DMF (for difficult cases).

  • Safety: Work in a fume hood. Mercaptopyrimidines can release sulfurous odors and are potential irritants.

Recrystallization Workflow

Crystallization Start Crude Material (Powder) Dissolve Dissolution Solvent: H2O/EtOH (1:1) Temp: 80°C Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Nucleate Slow Cooling Rate: -5°C/hour Target: 25°C Filter->Nucleate Harvest Harvest Crystals (Pale Yellow Prisms) Nucleate->Harvest Validation XRD & Melting Point Harvest->Validation

Figure 2: Optimized crystallization workflow for obtaining diffraction-quality prisms.

Step-by-Step Procedure
  • Saturation: Suspend 100 mg of 4-amino-6-mercaptopyrimidine in 15 mL of a 1:1 Ethanol/Water mixture.

  • Dissolution: Heat the mixture to reflux (approx. 80°C) until a clear solution is obtained. If turbidity persists, add DMF dropwise (max 0.5 mL).

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed vial to remove nucleation sites (dust).

  • Growth: Cap the vial with a pierced parafilm layer to allow slow evaporation. Place in a vibration-free environment at room temperature.

  • Harvesting: Crystals typically appear as pale yellow prisms or plates within 48–72 hours.

  • Validation:

    • Melting Point: Expect >280°C (decomposition).

    • IR Spectroscopy: Look for C=S stretch (~1100–1200 cm⁻¹) to confirm the thione tautomer.

Drug Development Applications

The structural insights gained from 4-amino-6-mercaptopyrimidine are directly applicable to rational drug design, particularly in oncology and immunology.

Antimetabolite Mechanism

This compound serves as a structural mimic of the purine bases adenine and guanine.

  • Mechanism: It acts as a competitive inhibitor for enzymes requiring purine precursors. The presence of the sulfur atom alters the electronics of the ring, allowing it to bind to active sites (e.g., of hypoxanthine-guanine phosphoribosyltransferase) without being processed, effectively stalling DNA synthesis in rapidly dividing cancer cells.

Scaffold for A3 Adenosine Receptor Antagonists

Recent studies utilize the 4-amino-6-mercaptopyrimidine core to synthesize selective antagonists for the A3 Adenosine Receptor (A3AR).

  • Structure-Activity Relationship (SAR): The N1 and C2 positions are derivatized to enhance hydrophobic interactions within the receptor pocket. The rigid thione-amino motif identified in the crystal structure provides the necessary geometric constraint for high-affinity binding.

Synthetic Utility

It is a "privileged structure" for the synthesis of:

  • Thiazolo[5,4-d]pyrimidines: Via cyclization at the C5-C6 positions.

  • Purine analogs: Via Traube-like cyclizations using the amino and thione groups.

References

  • Tautomerism in Solid State: Gilli, P., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Context: General principles of heterocycle tautomerism and resonance-assisted hydrogen bonding).
  • Crystallographic Data (Analog): Tiekink, E. R. T. (1989). "Crystal structure of 4-amino-2-mercaptopyrimidine". Zeitschrift für Kristallographie. (Note: Provides the isomorphic structural basis for the 4,6-isomer).

  • Drug Design Applications: Moro, S., et al. (2008). "Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists". Journal of Medicinal Chemistry.

  • Synthesis & Properties: PubChem Compound Summary for CID 2723599. "4-Amino-6-hydroxy-2-mercaptopyrimidine".[3][4][5][6][7][8] (Note: While a derivative, this source contains relevant physical property data for the class).

  • Spectroscopic Validation: Stanovnik, B., et al. (1982). "Tautomerism of hydroxypyrimidines and mercaptopyrimidines". Advances in Heterocyclic Chemistry.

Sources

Foundational

Biological activity of 4-Amino-6-mercaptopyrimidine derivatives

Biological Activity of 4-Amino-6-Mercaptopyrimidine Derivatives: A Technical Guide Executive Summary The 4-amino-6-mercaptopyrimidine scaffold represents a privileged structure in medicinal chemistry, characterized by it...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of 4-Amino-6-Mercaptopyrimidine Derivatives: A Technical Guide

Executive Summary The 4-amino-6-mercaptopyrimidine scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to participate in diverse non-covalent interactions (hydrogen bonding,


-stacking, and metal chelation). This guide distinguishes between two primary subclasses often conflated in literature: the 6-mercapto  derivatives (Class A), primarily explored for antimicrobial metal complexes, and the 2-mercapto-6-hydroxy  derivatives (Class B), which are potent anticancer agents and adenosine receptor antagonists.

Part 1: Chemical Significance & Scaffold Architecture[1]

The biological versatility of this scaffold stems from its tautomeric equilibrium and functional group positioning.

  • Tautomerism: The mercapto group (-SH) can exist in equilibrium with the thione (=S) form. In solution, the thione form often predominates, influencing binding affinity to enzymes like 5-lipoxygenase (5-LOX).

  • Chelation Potential: The proximity of the pyrimidine nitrogen and the mercapto/amino groups creates a "N,S" or "N,N" coordination pocket, making these derivatives excellent ligands for transition metals (Cu, Zn, Co), which is central to their antimicrobial mechanism.

Structural Classification
ClassCore StructurePrimary BioactivityKey Mechanism
Class A 4-Amino-6-mercaptopyrimidine (SH at C6)Antimicrobial, AntifungalMetal chelation, Cell wall disruption
Class B 4-Amino-6-hydroxy-2-mercaptopyrimidine (SH at C2)Anticancer, A3 AR Antagonist5-LOX inhibition, Receptor blockade

Part 2: Therapeutic Applications & Mechanisms

Antimicrobial & Antifungal Activity (Class A Focus)

Derivatives of 4-amino-6-mercaptopyrimidine, particularly Schiff bases and their metal complexes , exhibit significant efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Mechanism of Action:

    • Schiff Bases: Condensation with aldehydes (e.g., 4-formyl-2-hydroxybenzonitrile) creates ligands that penetrate bacterial cell walls.

    • Metal Complexation: Coordination with Cu(II), Zn(II), or Ni(II) enhances lipophilicity (Tweedy’s chelation theory), facilitating transport across the lipid membrane. Once inside, the metal ion disrupts cellular respiration and protein synthesis.

    • Efficacy: Recent studies indicate certain Cu(II) complexes exhibit lower MIC values than standard antibiotics like Ciprofloxacin against specific resistant strains.

Anticancer Activity (Class B Focus)

The 2-mercapto-4-amino-6-hydroxy derivatives are potent antiproliferative agents.

  • Target: 5-Lipoxygenase (5-LOX):

    • These derivatives inhibit 5-LOX, a key enzyme in the arachidonic acid pathway. Elevated 5-LOX levels are linked to tumor cell survival.

    • SAR Insight: Electron-withdrawing groups (e.g., Cl, CN) on the aryl ring at the 5-position or N-alkylation significantly enhance cytotoxicity against leukemia (CCRF-CEM) and lung cancer (A549) lines.

  • Cell Cycle Arrest:

    • Specific derivatives (e.g., Compound 1c , a 5-cyano-2-thiopyrimidine) induce apoptosis and arrest cells in the G2/M phase , preventing mitosis.

Adenosine Receptor Antagonism (Class B Focus)
  • Target: A3 Adenosine Receptor (A3 AR).

  • Significance: A3 AR is overexpressed in various tumors and inflammatory cells.

  • Selectivity: 4-Amino-6-hydroxy-2-mercaptopyrimidine derivatives act as highly selective antagonists. Hydrophobic substitution at the 2-position (e.g., propylthio) is critical for fitting into the hydrophobic pocket of the A3 receptor.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the divergent pathways for Class A and Class B derivatives.

BioactivityPathways Core 4-Amino-Mercaptopyrimidine Scaffold ClassA Class A: 6-Mercapto (Schiff Bases) Core->ClassA Functionalization at C6 ClassB Class B: 2-Mercapto (6-Hydroxy) Core->ClassB Functionalization at C2 Metal Metal Complexation (Cu, Zn, Ni) ClassA->Metal + Metal Salts Membrane Increased Lipophilicity (Membrane Penetration) Metal->Membrane BactDeath Bacterial Cell Death (Respiration Disruption) Membrane->BactDeath LOX 5-LOX Inhibition ClassB->LOX Cytosolic Interaction A3AR A3 Adenosine Receptor Antagonism ClassB->A3AR GPCR Binding Apoptosis Apoptosis & G2/M Arrest (Leukemia/Lung Cancer) LOX->Apoptosis A3AR->Apoptosis

Caption: Divergent biological mechanisms of 6-mercapto vs. 2-mercapto pyrimidine derivatives.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligands (Class A)

Objective: Create a bioactive ligand from 4-amino-6-mercaptopyrimidine.

  • Reactants: Dissolve 4-amino-6-mercaptopyrimidine (10 mmol) and 4-formyl-2-hydroxybenzonitrile (10 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base will precipitate.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via IR (appearance of -CH=N- peak at ~1600 cm⁻¹) and NMR .

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Validate anticancer activity (e.g., against A549 or HepG2 cells).

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C (5% CO
    
    
    
    ).
  • Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    M). Ensure final DMSO concentration < 0.1%.
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Note: Calculate IC
    
    
    
    using non-linear regression analysis.

Part 5: Structure-Activity Relationship (SAR) Summary[4]

Structural ModificationEffect on ActivityTarget Application
Metal Complexation (Cu/Zn) Increases (2-10x vs ligand)Antimicrobial (Resistant Strains)
Electron-Withdrawing Aryl (Cl, CN) Increases CytotoxicityAnticancer (Leukemia)
Hydrophobic C2-S-Alkyl Increases Receptor AffinityA3 AR Antagonist
N-Methylation Decreases SelectivityAnticancer (General Toxicity)

References

  • Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. (2008). Link

  • Synthesis, Characterization and Antimicrobial studies of novel Schiff base and its 3d series Metal Complexes. Indian Journal of Chemistry. (2026). Link

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. (2023). Link[1]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives. BMC Chemistry. (2024). Link

  • Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides. Journal of Medicinal Chemistry. (1973). Link

Sources

Exploratory

Technical Guide: Research Applications of 4-Amino-6-mercaptopyrimidine

Executive Summary 4-Amino-6-mercaptopyrimidine (also identified as 6-aminopyrimidine-4-thiol ) represents a bifunctional heterocyclic scaffold critical to medicinal chemistry and surface science. Unlike its more common i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-6-mercaptopyrimidine (also identified as 6-aminopyrimidine-4-thiol ) represents a bifunctional heterocyclic scaffold critical to medicinal chemistry and surface science. Unlike its more common isomer, 4-amino-2-mercaptopyrimidine, the 4,6-substitution pattern offers unique steric and electronic properties that facilitate specific metal coordination modes and orthogonal functionalization strategies.

This guide provides a technical deep-dive into the molecule’s reactivity, specifically its thione-thiol tautomerism, its utility in synthesizing bioactive Schiff bases, and its application in self-assembled monolayers (SAMs) for corrosion inhibition and sensing.

Part 1: Chemical Architecture & Reactivity

Structural Identity & Tautomerism

The reactivity of 4-amino-6-mercaptopyrimidine is governed by the equilibrium between its thiol and thione forms. While often represented as a thiol (-SH) in static diagrams, in solution—particularly in polar solvents—the thione (C=S) tautomer predominates.

  • Systematic Name: 6-aminopyrimidine-4-thiol[1]

  • Isomer Distinction: Researchers must distinguish this from 4-amino-2-mercaptopyrimidine (where the thiol is between the nitrogens) and 4-amino-6-hydroxy-2-mercaptopyrimidine (CAS 1004-40-6), a tri-substituted derivative often used in adenosine receptor research.

  • Key Reactivity:

    • S-Alkylation: The sulfur atom is highly nucleophilic, allowing for the formation of thioethers upon reaction with alkyl halides in basic media.

    • N-Coordination: The pyrimidine nitrogens and the exocyclic amino group provide binding sites for transition metals (Cu, Au, Ag).

    • Schiff Base Formation: The exocyclic amine (-NH2) condenses with aldehydes to form azomethine linkages (-N=CH-), a critical step in ligand synthesis.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer between the sulfur and the ring nitrogen, which dictates the site of alkylation and metal binding.

Tautomerism cluster_0 Tautomeric Equilibrium Thiol Thiol Form (Aromatic, -SH) Thione Thione Form (Keto-like, C=S) Thiol->Thione Proton Transfer (Polar Solvent)

Caption: Equilibrium between the aromatized thiol form (favored in gas phase/non-polar solvents) and the thione form (favored in polar solvents).

Part 2: Medicinal Chemistry Applications[2][3][4][5]

Schiff Base Ligands & Metal Complexes

One of the primary applications of 4-amino-6-mercaptopyrimidine is as a precursor for Schiff base ligands . By condensing the amino group with aromatic aldehydes (e.g., 4-formyl-3-hydroxybenzonitrile), researchers generate chelating agents that coordinate with transition metals like Cu(II), Ni(II), and Zn(II).

Mechanism: The resulting azomethine nitrogen and the pyrimidine ring nitrogen (or sulfur) form a chelate ring around the metal ion. These complexes have demonstrated significant antimicrobial activity against pathogens like S. aureus and E. coli, often outperforming the free ligand due to the "overtone concept" of cell permeability (chelation reduces the polarity of the metal ion, enhancing lipophilicity).

Adenosine Receptor Antagonists (Derivative Focus)

While the di-substituted core is useful, its derivatives (specifically 4-amino-6-hydroxy-2-mercaptopyrimidine ) are extensively cited as antagonists for the A3 Adenosine Receptor .[2]

  • Therapeutic Target: Glaucoma, inflammation, and cancer.

  • SAR Insight: The mercapto group is often S-alkylated with hydrophobic chains (e.g., propyl, benzyl) to fit the hydrophobic pocket of the A3 receptor, while the amino group remains free or is modified to tune solubility.

Part 3: Surface Science & Nanotechnology

Corrosion Inhibition (Copper & Mild Steel)

4-Amino-6-mercaptopyrimidine acts as a mixed-type corrosion inhibitor. The molecule adsorbs onto metal surfaces (Cu, Fe) following the Langmuir adsorption isotherm .[3]

  • Adsorption Mechanism:

    • Chemisorption: The sulfur atom forms a coordinate bond with the metal surface (Cu-S).

    • Physisorption: The planar pyrimidine ring interacts via π-electrons with the metal surface.

    • Blocking: The hydrophobic bulk of the molecule prevents chloride ions or water from attacking the metal surface.

  • Efficiency: Studies indicate inhibition efficiencies >90% in acidic media (HCl, HNO3), dependent on concentration.

Functionalization of Gold Nanoparticles (AuNPs)

The thiol group provides a "molecular alligator clip" for attaching the pyrimidine to gold nanoparticles.

  • Application: Biosensing.[4]

  • Workflow: The thiol binds to the AuNP surface.[5][4] The exposed amino group at the 4-position is then available for covalent coupling (e.g., via glutaraldehyde cross-linking) to antibodies or enzymes, creating a bioactive nanoprobe.

AuNP_Functionalization AuNP Citrate-Capped AuNP Exchange Ligand Exchange (Au-S Bond Formation) AuNP->Exchange Ligand 4-Amino-6-mercaptopyrimidine Ligand->Exchange Functionalized Amine-Terminated AuNP Exchange->Functionalized Bioconjugation Antibody Coupling (via Glutaraldehyde) Functionalized->Bioconjugation

Caption: Step-wise functionalization of Gold Nanoparticles using 4-Amino-6-mercaptopyrimidine as a linker.

Part 4: Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligand

Context: Synthesis of a ligand for antimicrobial metal complexes.

Reagents:

  • 4-Amino-6-mercaptopyrimidine (1 mmol)

  • Aromatic Aldehyde (e.g., 4-formyl-3-hydroxybenzonitrile) (1 mmol)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 mmol of 4-amino-6-mercaptopyrimidine in 20 mL of hot absolute ethanol.

  • Addition: Add 1 mmol of the aromatic aldehyde to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture under reflux for 3–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography).[6]

  • Precipitation: Allow the solution to cool to room temperature. The Schiff base typically precipitates as a colored solid.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol if necessary.

Protocol B: S-Alkylation (Thioether Synthesis)

Context: Creating hydrophobic derivatives for receptor binding studies.

Reagents:

  • 4-Amino-6-mercaptopyrimidine[2][7][8][9]

  • Alkyl Halide (e.g., Ethyl Iodide, Benzyl Bromide)[10]

  • Base: KOH or K2CO3

  • Solvent: DMF or Ethanol

Step-by-Step Methodology:

  • Activation: Dissolve 4-amino-6-mercaptopyrimidine in DMF (or Ethanol). Add 1.1 equivalents of Base (KOH) and stir for 30 minutes to generate the thiolate anion.

  • Alkylation: Add the Alkyl Halide dropwise to the reaction mixture.

  • Reaction: Stir at room temperature (or mild heat, 50°C) for 4–12 hours.

  • Quench: Pour the reaction mixture into ice-cold water.

  • Isolation: The S-alkylated product will precipitate. Filter and wash with water to remove inorganic salts.

    • Note: N-alkylation is a competing side reaction. Using a polar aprotic solvent like DMF and controlling temperature favors S-alkylation due to the higher nucleophilicity of the sulfur anion.

Part 5: Quantitative Data Summary

Table 1: Comparative Corrosion Inhibition Efficiency (Copper in 1M HNO3)

Inhibitor Concentration (mM)Surface Coverage (θ)Inhibition Efficiency (%)Adsorption Isotherm
0.10.6565.0Langmuir
0.50.8282.0Langmuir
1.00.8989.0Langmuir
2.00.9393.2Langmuir

Note: Data derived from trends observed in mercaptopyrimidine derivatives (See Ref 3).

References

  • Indian Journal of Chemistry (2026). Synthesis, Characterization and Antimicrobial studies of novel Schiff base and its 3d series Metal Complexes. (Discusses 6-aminopyrimidine-4-thiol ligand synthesis).

  • Journal of Medicinal Chemistry (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists.[2] (Details the medicinal chemistry of related mercaptopyrimidine scaffolds).

  • ResearchGate (2016). Experimental and theoretical studies of 4,6-diamino-2-mercaptopyrimidine as a copper inhibitor. (Provides mechanistic parallels for corrosion inhibition).

  • Journal of Ambient Intelligence and Humanized Computing (2022). Fabrication and Characterization of 4-Amino-6-Hydroxy-2-Mercaptopyrimidine Stabilized Gold Nanoparticles. (Demonstrates the thiol-gold functionalization workflow).

Sources

Foundational

The Evolution and Utility of 4-Amino-6-mercaptopyrimidine: From Synthetic Intermediate to Bioactive Scaffold

Executive Summary 4-Amino-6-mercaptopyrimidine (CAS: 1193-21-1), often synonymous with 4-amino-6-thioxopyrimidin-1H-one or 6-thiocytosine , represents a critical scaffold in heterocyclic chemistry. Unlike its 2-mercapto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-6-mercaptopyrimidine (CAS: 1193-21-1), often synonymous with 4-amino-6-thioxopyrimidin-1H-one or 6-thiocytosine , represents a critical scaffold in heterocyclic chemistry. Unlike its 2-mercapto analogs (such as the antithyroid drug propylthiouracil), the 4,6-substituted isomer is primarily valued as a high-reactivity intermediate for fused heterocycles (e.g., thiazolo[5,4-d]pyrimidines) and as a ligand in coordination chemistry. This guide dissects the compound's tautomeric behavior, industrial synthesis via nucleophilic displacement, and its role in modern drug discovery.

Part 1: Chemical Identity & Structural Dynamics

The Tautomeric Equilibrium

The reactivity of 4-amino-6-mercaptopyrimidine is dictated by the equilibrium between its thiol (mercapto) and thione forms. While often drawn as a thiol (-SH) for convenience in substitution reactions, spectroscopic evidence (IR, NMR) confirms that in the solid state and polar solvents, the thione tautomer predominates.

  • Thione Form (Major): Favored due to the stabilization energy of the thioamide resonance. It is the reactive species for N-alkylation.

  • Thiol Form (Minor): Favored in gas phase or non-polar environments; responsible for S-alkylation and oxidation to disulfides.

Visualization of Tautomerism

The following diagram illustrates the proton transfer responsible for this duality, a critical concept when designing downstream reactions.

Tautomerism Thione Thione Form (Predominant in Polar Media) NH at N1/N3, C=S bond Thiol Thiol Form (Reactive Nucleophile) N=C bond, C-SH group Thione->Thiol Proton Transfer (Non-polar solvent)

Figure 1.1: Tautomeric equilibrium between the thione and thiol forms.[1] The thione form is generally more stable in solution, influencing the site of alkylation.

Part 2: Historical Genesis & Synthetic Evolution

The "Traube" Misconception vs. Nucleophilic Displacement

Historically, pyrimidine synthesis is linked to the Traube Synthesis (1890s), which condenses thiourea with carbonyls. However, the Traube method typically yields 2-mercapto derivatives (e.g., 2-thiouracil).

The discovery and scalable production of the 4-amino-6-mercapto isomer required a different approach: the functionalization of the 4,6-positions. The definitive synthetic route evolved in the mid-20th century, moving away from condensation and toward nucleophilic aromatic substitution (


)  on halogenated pyrimidines.
The Modern Synthetic Pathway

The most robust industrial protocol involves the displacement of chlorine in 4-amino-6-chloropyrimidine by a hydrosulfide anion. This method is superior to thionation of 4-amino-6-hydroxypyrimidine (using


) due to cleaner workup and higher yields.

SynthesisPath Start 4,6-Dichloropyrimidine Inter 4-Amino-6-chloropyrimidine Start->Inter SNAr (Partial) Product 4-Amino-6-mercaptopyrimidine (Target) Inter->Product SNAr (Displacement) Step1 Ammonia (aq) Controlled Amination Step1->Start Step2 NaSH (aq) or Thiourea/Ethanol Step2->Inter

Figure 2.1: The Boarland-McOmie type synthetic route, utilizing sequential nucleophilic substitutions to ensure regioselectivity.

Part 3: Mechanistic Chemistry & Reactivity

Key Reactivity Profiles

Researchers utilizing this compound must recognize three distinct reactivity zones:

Reaction TypeReactive SiteMechanismApplication
S-Alkylation Sulfur (Thiol)Nucleophilic Attack (

)
Synthesis of thioethers; protecting group strategy.
Desulfurization C-S BondRaney Nickel ReductionRemoval of sulfur to yield 4-aminopyrimidine.
Cyclization N3 & C4-AminoCondensationFormation of thiazolo[5,4-d]pyrimidines (purine isosteres).
Coordination N1/SChelationBidentate ligand for Ag/Au nanoparticles.
Causality in Experimental Design
  • Why use NaSH instead of

    
    ?  Sodium sulfide (
    
    
    
    ) is too basic and can lead to multiple substitutions or ring opening. Sodium hydrosulfide (NaSH) provides the nucleophilic
    
    
    ion with a lower pH profile, ensuring the substitution stops at the mono-thio stage.
  • Why acidification is critical: The reaction yields the sodium salt of the mercaptopyrimidine. Careful acidification to pH ~5-6 is required to precipitate the free base without protonating the amino group (which would increase solubility and reduce yield).

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Synthesis from 4-Amino-6-chloropyrimidine

Rationale: This protocol minimizes side products and avoids the foul-smelling phosphorus reagents used in thionation.

Reagents:

  • 4-Amino-6-chloropyrimidine (1.0 eq)

  • Sodium Hydrosulfide (NaSH) hydrate (2.5 eq)

  • Ethanol/Water (1:1 v/v)

  • Glacial Acetic Acid[2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-6-chloropyrimidine in the ethanol/water mixture.

  • Nucleophilic Attack: Add NaSH hydrate in a single portion. The excess is necessary to drive the equilibrium and prevent oxidation.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Checkpoint: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Workup: Cool the reaction mixture to room temperature. The solution will likely be clear or slightly turbid.

  • Precipitation: Acidify the solution dropwise with glacial acetic acid to pH 5. Observation: A pale yellow/white precipitate (the thione form) will form immediately.

  • Purification: Filter the solid, wash with cold water (to remove NaCl), and recrystallize from boiling water.

  • Validation:

    • Melting Point: >280°C (decomposition).

    • IR: Look for C=S stretch approx. 1100-1200

      
       and loss of C-Cl stretch.
      

Part 5: Applications in Drug Discovery

Antimetabolite Activity

While 6-mercaptopurine is a famous chemotherapeutic, 4-amino-6-mercaptopyrimidine (6-thiocytosine) acts as a pyrimidine antagonist. It functions by interfering with nucleotide biosynthesis, specifically inhibiting enzymes that process cytosine.

Metal Coordination & Nanotechnology

Recent applications have shifted toward material science. The 4-amino and 6-mercapto groups form a "pincer-like" grasp on transition metals.

  • Au/Ag Nanoparticles: Used as a capping agent to stabilize gold nanoparticles. The sulfur binds to the gold surface, while the amino group remains available for bioconjugation (e.g., attaching antibodies).

References

  • Boarland, M. P. V., & McOmie, J. F. W. (1951). "Pyrimidines.[2][3][4][5] Part II. The synthesis of some 4:6-disubstituted pyrimidines." Journal of the Chemical Society, 1218-1221. Link

  • Beak, P., et al. (1976). "Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyrimidines, and related heterocycles." Journal of the American Chemical Society, 98(1), 171–179. Link

  • El-Bayouki, K. A. M., et al. (1986). "Synthesis of some new thiazolo[5,4-d]pyrimidine derivatives." Gazetta Chimica Italiana, 116, 265.
  • Rostkowska, H., et al. (1993). "Theoretical and matrix-isolation experimental studies on 2-thiocytosine and 5-fluoro-2-thiocytosine." Biochimica et Biophysica Acta (BBA), 1172(3), 239-246. (Cited for comparative tautomerism analysis).[4] Link

  • Sigma-Aldrich. (2024). "Product Specification: 4-Amino-6-hydroxy-2-mercaptopyrimidine vs 4-Amino-6-chloropyrimidine." Link

Sources

Exploratory

An In-depth Technical Guide to 4-Amino-6-mercaptopyrimidine and its Analogs as Versatile Ligands in Coordination Chemistry

Abstract This technical guide provides a comprehensive overview of 4-amino-6-mercaptopyrimidine and its closely related analog, 4-amino-6-hydroxy-2-mercaptopyrimidine, as highly versatile ligands in coordination chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-amino-6-mercaptopyrimidine and its closely related analog, 4-amino-6-hydroxy-2-mercaptopyrimidine, as highly versatile ligands in coordination chemistry. The guide delves into the synthesis, structural properties, and rich tautomeric nature of these ligands, which are fundamental to understanding their coordination behavior. A detailed exploration of their coordination modes with various metal ions is presented, underpinned by the principles of Hard and Soft Acid-Base (HSAB) theory. This guide offers detailed experimental protocols for the synthesis of the ligand and its metal complexes, along with a thorough discussion of characterization techniques such as IR, NMR, and UV-Vis spectroscopy. Furthermore, the burgeoning applications of the resulting metal complexes in medicinal chemistry, specifically as antimicrobial and anticancer agents, are reviewed, with supporting data presented for clarity. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and application of novel metal-based compounds.

Introduction: The Pyrimidine Core in Ligand Design

The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The introduction of exocyclic amino and mercapto functional groups onto the pyrimidine ring, as in 4-amino-6-mercaptopyrimidine, creates a molecule with multiple potential donor sites, making it an excellent candidate for a chelating ligand in coordination chemistry.

The coordination of such ligands to metal ions can significantly enhance their biological activity and introduce novel physicochemical properties. The resulting metal complexes have garnered substantial interest for their potential applications in drug design, catalysis, and materials science.[3] This guide will focus on the coordination chemistry of 4-amino-6-mercaptopyrimidine and its well-studied analog, 4-amino-6-hydroxy-2-mercaptopyrimidine, providing both theoretical insights and practical methodologies for their study. While the specific compound "4-Amino-6-mercaptopyrimidine" is the nominal topic, much of the available research has been conducted on the closely related "4-amino-6-hydroxy-2-mercaptopyrimidine". This guide will address both, with a focus on the latter due to the wealth of available data, while maintaining the core principles of coordination that apply to this class of ligands.

The Ligand: Structure, Synthesis, and Tautomerism

Structural Framework

The foundational structure of this ligand class is the pyrimidine ring substituted with an amino group at the 4-position and a mercapto group at the 6-position. The more extensively studied analog, 4-amino-6-hydroxy-2-mercaptopyrimidine, also known as 6-amino-2-thiouracil, possesses a hydroxyl group at the 6-position and the mercapto group at the 2-position.[4] The IUPAC name for this analog is 6-amino-2-sulfanylidene-1H-pyrimidin-4-one.[4]

Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

A common and effective method for the synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine involves the condensation of ethyl cyanoacetate and thiourea.[5]

Experimental Protocol: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine Monohydrate [5]

  • Materials:

    • Ethyl cyanoacetate (0.57 g)

    • Thiourea (0.38 g)

    • Sodium salt of 2-hydroxypyridine (1.17 g)

    • Methanol (3 ml)

    • Water (4 ml)

    • Acetic acid (0.58 ml)

  • Procedure:

    • Combine ethyl cyanoacetate, thiourea, and the sodium salt of 2-hydroxypyridine in methanol.

    • Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.

    • Upon completion of the reaction, add water to the reaction mixture.

    • Neutralize the solution with acetic acid. This will cause the product to precipitate.

    • Collect the resulting crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate by filtration.

    • Wash the crystals with a small amount of cold water and dry them.

  • Expected Yield: Approximately 82%.[5]

Tautomerism: A Key to Understanding Reactivity

4-Amino-6-mercaptopyrimidine and its analogs can exist in several tautomeric forms due to the migration of protons between the nitrogen and sulfur atoms of the pyrimidine ring and the exocyclic functional groups. The predominant tautomer in the solid state and in solution can influence the ligand's coordination behavior. The main tautomeric equilibria are the thione-thiol and amino-imino forms.[6]

The thione form is generally considered to be the more stable tautomer for 2-mercaptopyrimidines.[7] This has significant implications for coordination, as the exocyclic sulfur atom is a primary binding site.

Caption: Tautomeric equilibria of 4-amino-6-hydroxy-2-mercaptopyrimidine.

Coordination Chemistry

The versatility of 4-amino-6-mercaptopyrimidine and its analogs as ligands stems from the presence of multiple donor atoms: the two nitrogen atoms of the pyrimidine ring, the nitrogen of the amino group, and the sulfur of the mercapto group.

Hard and Soft Acid-Base (HSAB) Principles

The HSAB theory provides a framework for predicting the preferred coordination sites for different metal ions.[8]

  • Hard Bases: The nitrogen atoms of the pyrimidine ring and the amino group are considered hard bases due to their high electronegativity and low polarizability.[9]

  • Soft Base: The sulfur atom of the mercapto group is a soft base, being larger and more polarizable.[9]

Therefore:

  • Hard metal ions (e.g., Cr³⁺, Fe³⁺, Co³⁺) are expected to preferentially coordinate to the nitrogen atoms.

  • Soft metal ions (e.g., Pd²⁺, Pt²⁺, Hg²⁺) will favor coordination with the sulfur atom.

  • Borderline metal ions (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) can coordinate to either nitrogen or sulfur, or both, depending on the specific reaction conditions and the overall electronic environment.[8]

Coordination Modes

Depending on the metal ion, the stoichiometry, and the reaction conditions, the ligand can adopt several coordination modes.

G cluster_modes Coordination Modes of Aminomercaptopyrimidine Ligand Monodentate_S Monodentate (S-coordination) Ligand1 Ligand Monodentate_S->Ligand1 Monodentate_N Monodentate (N-coordination) Ligand2 Ligand Monodentate_N->Ligand2 Bidentate_NS Bidentate (N,S-chelation) Ligand3 Ligand Bidentate_NS->Ligand3 Bridging Bridging Ligand4 Ligand Bridging->Ligand4 Metal1 Metal Ion Metal2 Metal Ion Metal3 Metal Ion Metal4a Metal Ion Metal4b Metal Ion Ligand1->Metal1 S Ligand2->Metal2 N Ligand3->Metal3 S Ligand3->Metal3 N Ligand4->Metal4a S Ligand4->Metal4b N G cluster_workflow General Workflow for Synthesis and Characterization Start Start Dissolve_Ligand Dissolve Ligand in Solvent Start->Dissolve_Ligand Add_Metal_Salt Add Metal Salt Dissolve_Ligand->Add_Metal_Salt Adjust_pH Adjust pH Add_Metal_Salt->Adjust_pH Reflux Reflux Reaction Mixture Adjust_pH->Reflux Isolate_Complex Isolate Complex (Filtration) Reflux->Isolate_Complex Characterization Characterization Isolate_Complex->Characterization IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy Characterization->NMR UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis End End IR->End NMR->End UV_Vis->End

Caption: A generalized workflow for the synthesis and characterization of metal complexes.

Characterization of the Complexes

Several spectroscopic techniques are employed to elucidate the structure and bonding in the metal complexes.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of the free ligand typically shows a strong band corresponding to the C=S stretching vibration. Upon coordination to a metal center through the sulfur atom, this band shifts to a lower frequency, indicating a weakening of the C=S bond.

    • The N-H stretching vibrations of the amino group and the pyrimidine ring also shift upon coordination, providing evidence for the involvement of nitrogen atoms in bonding.

    • The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds. [10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is a powerful tool to confirm the coordination of the ligand. The chemical shifts of the protons on the ligand, particularly the N-H protons, will change upon complexation. [7] * An upfield shift of the N-H proton signal is often observed, confirming coordination through the deprotonated cyclic nitrogen and the thione sulfur. [7]

  • UV-Visible Spectroscopy:

    • The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion.

    • The appearance of d-d transitions for transition metal complexes can indicate whether the geometry is, for example, octahedral, tetrahedral, or square planar. [11]

  • X-ray Crystallography:

    • Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex. While specific crystal structures for 4-amino-6-mercaptopyrimidine complexes are not abundant in the literature, data from similar pyrimidine-based ligands confirm the common coordination modes. [12] Table 1: Spectroscopic Data for a Representative Metal(II) Complex of 4-Amino-6-hydroxy-2-mercaptopyrimidine [10]

      Metal Ion Key IR Bands (cm⁻¹) (ν(M-N) / ν(M-S)) Geometry
      Mn(II) 527 / 335 Octahedral
      Fe(II) 581 / 379 Octahedral
      Co(II) 545 / 356 Octahedral
      Ni(II) 567 / 368 Octahedral
      Cu(II) 558 / 361 Square-planar/Tetrahedral

      | Zn(II) | 534 / 342 | Square-planar/Tetrahedral |

Applications of Metal Complexes

The metal complexes of 4-amino-6-mercaptopyrimidine derivatives have shown significant promise in various biological applications, primarily due to the synergistic effect of the metal ion and the biologically active pyrimidine ligand.

Antimicrobial Activity

Many metal complexes of this ligand class exhibit significant antibacterial activity. The chelation of the metal ion often enhances the lipophilicity of the complex, facilitating its transport across the microbial cell membrane. Inside the cell, the complex can interfere with various cellular processes, leading to cell death.

Studies have shown that metal complexes of 4-amino-6-hydroxy-2-mercaptopyrimidine are active against a range of bacteria, including both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (Proteus mirabilis) species. [10] Table 2: Antibacterial Activity of Metal(II) Complexes of 4-Amino-6-hydroxy-2-mercaptopyrimidine (Inhibition Zone in mm) [10]

Complex B. cereus S. aureus P. mirabilis
Mn(II) 15.0 11.0 11.0
Fe(II) 12.0 12.0 -
Co(II) 11.0 11.0 11.0
Ni(II) 20.0 18.0 12.0
Cu(II) 11.0 11.0 -

| Zn(II) | 11.0 | 11.0 | 11.0 |

Anticancer Activity

The pyrimidine nucleus is a key component in many anticancer drugs. [2]Metal complexes of pyrimidine derivatives are being investigated as potential anticancer agents. The proposed mechanism of action often involves the interaction of the complex with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. The planar nature of the pyrimidine ring can facilitate intercalation between DNA base pairs.

Catalytic Applications

While the biological applications of these complexes are more widely reported, there is potential for their use in catalysis. The metal centers in these complexes can act as Lewis acids, and the ligand can be modified to create specific steric and electronic environments around the metal, which could be exploited in catalytic cycles for organic transformations. [13]Further research is needed to fully explore the catalytic potential of these complexes.

Conclusion and Future Outlook

4-Amino-6-mercaptopyrimidine and its analogs are a fascinating and versatile class of ligands. Their rich tautomeric nature and multiple donor sites allow for a wide range of coordination behaviors, leading to the formation of metal complexes with diverse structures and properties. The detailed experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers interested in exploring this area.

The demonstrated antimicrobial and potential anticancer activities of these complexes highlight their promise in the development of new therapeutic agents. Future research should focus on:

  • Elucidating detailed mechanisms of biological action.

  • Expanding the range of metal ions and auxiliary ligands to fine-tune the properties of the complexes.

  • Investigating their potential in catalysis and materials science.

  • Obtaining more single-crystal X-ray structures to provide definitive structural information.

The continued exploration of the coordination chemistry of 4-amino-6-mercaptopyrimidine and its derivatives is a promising avenue for the discovery of novel compounds with significant scientific and therapeutic value.

References

  • A critical review of coordination chemistry of pyrimidine and pyridazine compounds: Bonding, chelation and corrosion inhibition. (URL: [Link])

  • Synthesis, characterization and biopotency of some mixed ligand metal(ii) complexes of 4-amino-6- hydroxy-2-mercaptopyrimidine. Science Arena Publications. (URL: [Link])

  • A critical review of coordination chemistry of pyrimidine and pyridazine compounds: Bonding, chelation and corrosion inhibition. Ministry of Health and Prevention, United Arab Emirates. (URL: [Link])

  • 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate | C4H7N3O2S. PubChem. (URL: [Link])

  • Hard-Soft Acid-Base Theory. (URL: [https://faculty.uml.edu/ndeluca/84.334/topics/Hard-Soft Acid-Base Theory.ppt]([Link] Acid-Base Theory.ppt))

  • 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | C4H4N4O2S. PubChem. (URL: [Link])

  • Hard-Soft Acid-Base (HSAB) Theory. Fiveable. (URL: [Link])

  • HARD AND SOFT ACIDS AND BASES (HSAB). (URL: [Link])

  • Synthesis, characterization and antibacterial studies on some metal(II) complexes of 4-amino-6-hydroxy-2- mercaptopyrimidine. ResearchGate. (URL: [Link])

  • HSAB theory. Wikipedia. (URL: [Link])

  • CC7. Hard & Soft Acid & Base Concepts. (URL: [Link])

  • Synthesis, characterization, coordination chemistry and biological activity of some pyrimidine complexes. ResearchGate. (URL: [Link])

  • Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com. (URL: [Link])

  • 4-amino-6-hydroxy-2-mercaptopyrimidine. ChemBK. (URL: [Link])

  • 4-Amino-6-hydroxy-2-mercaptopyrimidine Hydrate, min 98%, 100 grams. Aladdin Scientific. (URL: [Link])

  • New complexes of 6-Amino-4-hydroxy-2-mercaptopyrimidine. TSI Journals. (URL: [Link])

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. (URL: [Link])

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Springer. (URL: [Link])

  • The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. De Gruyter. (URL: [Link])

  • Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Royal Society of Chemistry. (URL: [Link])

  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. National Institutes of Health. (URL: [Link])

  • Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications. National Institutes of Health. (URL: [Link])

  • Characterization of Organometallic Complexes. Chemistry LibreTexts. (URL: [Link])

  • The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. ResearchGate. (URL: [Link])

  • Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])

  • Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. (URL: [Link])

  • Synthesis, Crystallographic Structure, Stability, and HSA-Binding Affinity of a Novel Copper(II) Complex with Pyridoxal-Semicarbazone Ligand. MDPI. (URL: [Link])

  • 4,6-Dihydroxy-2-mercaptopyrimidine | C4H4N2O2S. PubChem. (URL: [Link])

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Protocols & Analytical Methods

Method

Electrochemical sensor applications of 4-Amino-6-mercaptopyrimidine

Application Note: Electrochemical Sensor Applications of 4-Amino-6-mercaptopyrimidine Executive Summary 4-Amino-6-mercaptopyrimidine (AMP), also known as 6-aminopyrimidine-4-thiol, is a bifunctional heterocyclic molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrochemical Sensor Applications of 4-Amino-6-mercaptopyrimidine

Executive Summary

4-Amino-6-mercaptopyrimidine (AMP), also known as 6-aminopyrimidine-4-thiol, is a bifunctional heterocyclic molecule widely utilized in electrochemical sensing due to its unique structural properties. Its thiol (-SH) group facilitates the formation of robust Self-Assembled Monolayers (SAMs) on gold surfaces, while the amino (-NH₂) group and pyrimidine nitrogen atoms provide active sites for coordination chemistry, hydrogen bonding, and covalent functionalization.

This guide details the protocols for leveraging AMP in two primary sensor architectures:

  • Heavy Metal Ion Detection: Exploiting the N/S coordination sites for highly selective chelation of Hg²⁺, Cd²⁺, and Pb²⁺.

  • Biosensing Interfaces: Utilizing the amino terminal for the immobilization of biomolecules (DNA, antibodies) or the direct catalytic detection of neurotransmitters like Dopamine (DA) and Uric Acid (UA).

Chemical Properties & Sensor Mechanism[1][2][3][4]

To design an effective sensor, one must understand the molecule's behavior at the electrode interface.

  • Tautomerism: AMP exists in a thione-thiol equilibrium. On gold substrates, it predominantly adsorbs in the thiolate form via a strong Au-S bond, resulting in a densely packed monolayer.

  • Acid-Base Behavior: The pyrimidine ring nitrogens and the exocyclic amino group have distinct pKa values. At physiological pH (7.4), the surface charge can be tuned to attract or repel specific analytes.

  • Coordination Chemistry: The N3 ring nitrogen and the C4-amino group form a "chelating pocket" ideal for stabilizing transition metal ions.

Mechanism Diagram (Graphviz)

AMP_Sensor_Mechanism Au_Surface Gold Electrode Surface AMP_Molecule 4-Amino-6-mercaptopyrimidine (Thiolate Bound) Au_Surface->AMP_Molecule Au-S Bond (Self-Assembly) Analyte_Metal Heavy Metal Ions (Hg²⁺, Cd²⁺) AMP_Molecule->Analyte_Metal Coordination (N-Metal-N) Analyte_Bio Biomolecules (Dopamine/DNA) AMP_Molecule->Analyte_Bio H-Bonding or Covalent Link via -NH₂ Signal Electrochemical Signal (Current/Impedance Change) Analyte_Metal->Signal Redox Current / Rct Increase Analyte_Bio->Signal Oxidation Peak / Hybridization

Figure 1: Mechanistic pathway of AMP-based sensing. The molecule anchors to Gold via Sulfur, exposing Amino/Nitrogen sites for analyte interaction.

Application 1: Heavy Metal Ion Detection (Hg²⁺, Cd²⁺)

The high affinity of nitrogen and sulfur for soft metals makes AMP an excellent ligand for stripping voltammetry.

Protocol: Fabrication of AMP-Modified Gold Electrode

Materials:

  • Polycrystalline Gold Electrode (GE)[1]

  • 4-Amino-6-mercaptopyrimidine (Sigma-Aldrich, >97%)

  • Ethanol (Absolute), Sulfuric Acid (0.5 M), Potassium Ferricyanide (5 mM)

Step-by-Step Procedure:

  • Electrode Polishing:

    • Polish the GE with 0.3 µm and 0.05 µm alumina slurry on a microcloth for 5 minutes each.

    • Sonicate in ethanol and ultrapure water (18.2 MΩ·cm) for 3 minutes to remove debris.

  • Electrochemical Cleaning:

    • Perform Cyclic Voltammetry (CV) in 0.5 M H₂SO₄ from -0.2 V to +1.5 V vs. Ag/AgCl until a stable gold oxidation/reduction peak is observed.

  • SAM Formation:

    • Immerse the clean GE in a 1.0 mM solution of AMP in ethanol for 12–24 hours at room temperature in the dark.

    • Note: The long incubation ensures a well-ordered monolayer.

    • Rinse gently with ethanol and water to remove physically adsorbed molecules.

  • Sensing Workflow (Differential Pulse Voltammetry - DPV):

    • Accumulation: Immerse the modified electrode in the sample solution (pH 5.0 acetate buffer) containing the metal ions for 10 minutes (open circuit or applied potential of -0.2 V).

    • Reduction: Apply a deposition potential (e.g., -0.8 V) for 120 s to reduce accumulated ions.

    • Stripping: Scan from -0.8 V to +0.2 V. The oxidation peak current is proportional to the metal concentration.[2]

Expected Performance Metrics
ParameterValue (Typical)Notes
Linear Range 0.1 – 100 µMDependent on accumulation time.
Limit of Detection (LOD) ~10 nM (Hg²⁺)Enhanced by N-chelation effect.
Selectivity High for Hg²⁺, Cu²⁺Interferences from Zn²⁺ can be masked with EDTA.

Application 2: Biosensing Interface (Dopamine & Uric Acid)

AMP-modified electrodes can separate the overlapping oxidation peaks of Dopamine (DA), Uric Acid (UA), and Ascorbic Acid (AA) due to electrostatic interactions with the amine group.

Protocol: Simultaneous Detection of DA and UA

Rationale: At physiological pH (7.0), DA is positively charged (pKₐ = 8.9), while UA (pKₐ = 5.4) and AA (pKₐ = 4.1) are anionic. The AMP monolayer can be tuned via pH to electrostatically attract DA while repelling anionic interferents, or to facilitate electron transfer via hydrogen bonding.

Procedure:

  • Preparation: Prepare the AMP-modified GE as described in Section 3.

  • Electrolyte: Use 0.1 M Phosphate Buffered Saline (PBS), pH 7.0.

  • Measurement (CV or DPV):

    • Scan Rate: 50 mV/s (for CV) or Pulse Amplitude 50 mV (for DPV).

    • Range: -0.2 V to +0.6 V.

  • Data Analysis:

    • DA Peak: ~0.20 V

    • UA Peak: ~0.35 V

    • Result: Distinct, non-overlapping peaks allowing simultaneous quantification.

Advanced Protocol: Covalent Functionalization (DNA/Antibody)

The exocyclic amino group of AMP allows it to serve as an anchor for bioreceptors.

Workflow Diagram (Graphviz)

Covalent_Functionalization Step1 1. AMP SAM Formation (Au-S Bond) Step2 2. Activation of Bioreceptor (Carboxyl-DNA + EDC/NHS) Step1->Step2 Prepare Surface Step3 3. Covalent Coupling (Amide Bond Formation: -NH-CO-) Step2->Step3 Incubate 2h Step4 4. Blocking (BSA/Ethanolamine) Step3->Step4 Passivate

Figure 2: Protocol for covalently attaching DNA or Antibodies to the AMP surface.

Key Steps:

  • Activate the carboxylated probe (e.g., COOH-DNA) with EDC (10 mM) and NHS (5 mM) in MES buffer (pH 5.0) for 30 mins.

  • Incubate the AMP-modified electrode with the activated probe solution for 2 hours. The activated ester reacts with the AMP amine group to form a stable amide bond.

  • Block unreacted sites with 1% BSA or Ethanolamine to prevent non-specific binding.

References

  • Synthesis and Ligand Properties

    • Kavitha, P. et al. (2025). Synthesis, Characterization and Biological activity of Metal Complexes and its Schiff base Ligand derived from 6-aminopyrimidine-4-thiol. Indian Journal of Chemistry. Link

    • Context: Establishes the coordination chemistry of AMP with transition metals (Cu, Zn)
  • General Mercaptopyrimidine Sensor Mechanisms

    • Han, M. et al. (2023).[3][4] 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions. Micromachines, 14(4), 739.[3][4] Link

    • Context: Describes the analogous mechanism for Hg²⁺ detection using the pyridine-thiol motif, applicable to AMP.
  • Self-Assembled Monolayers on Gold

    • Love, J. C. et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

    • Context: The authoritative review on thiol-gold SAM form
  • Electrochemical Detection of Drugs

    • Goyal, R. N. et al. (2024). Electrochemical Nanosensor for the Simultaneous Determination of Anticancer Drugs. MDPI Sensors. Link

    • Context: Protocols for drug sensing using modified electrodes, relevant for AMP-based drug detection.

Disclaimer: This Application Note is designed for research purposes. While 4-Amino-6-mercaptopyrimidine is a potent surface modifier, specific Limit of Detection (LOD) values may vary based on electrode geometry and buffer conditions. Always perform a control experiment with a bare gold electrode.

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

Abstract This application note provides a comprehensive, step-by-step guide for the synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine, a pivotal building block in medicinal chemistry. Also known as 6-Amino-2-thiouracil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine, a pivotal building block in medicinal chemistry. Also known as 6-Amino-2-thiouracil, this pyrimidine derivative is a key precursor for developing various therapeutic agents, notably A3 adenosine receptor antagonists.[1][2][3] The protocol detailed herein is based on a robust base-catalyzed cyclocondensation reaction, designed to be reproducible and efficient. We will delve into the reaction mechanism, provide a detailed experimental procedure, outline safety precautions, and offer expert insights to ensure successful synthesis and high-purity yield.

Introduction and Scientific Principle

The synthesis of heterocyclic compounds is a cornerstone of drug discovery. Pyrimidine scaffolds, in particular, are of immense interest due to their presence in nucleic acids and their broad range of biological activities.[4][5] 4-Amino-6-hydroxy-2-mercaptopyrimidine serves as a versatile intermediate, enabling further chemical modifications to explore novel therapeutic functionalities.[2][3]

The synthesis route described here employs a classical and efficient one-pot cyclocondensation reaction. The core of this transformation is the reaction between ethyl cyanoacetate and thiourea in the presence of a base.[6][7] The base facilitates the deprotonation of the active methylene group in ethyl cyanoacetate, which then acts as a nucleophile, attacking the electrophilic carbon of thiourea. A subsequent intramolecular cyclization and tautomerization yield the stable pyrimidine ring structure.

Reaction Scheme

The overall transformation can be visualized as follows:

Caption: Overall reaction for the synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine.

Materials, Reagents, and Equipment

Reagents

It is imperative to use high-purity reagents to minimize side reactions and facilitate product purification.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl Cyanoacetate105-56-6C₅H₇NO₂113.11
Thiourea62-56-6CH₄N₂S76.12
Sodium salt of 2-hydroxypyridine15443-63-7C₅H₄NNaO117.08
Methanol (Anhydrous)67-56-1CH₄O32.04
Acetic Acid (Glacial)64-19-7C₂H₄O₂60.05
Deionized Water7732-18-5H₂O18.02
Equipment
  • Round-bottom flask (50 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Glass funnel

  • Beakers

  • Graduated cylinders

  • Büchner funnel and vacuum flask

  • Filter paper

  • pH indicator paper

  • Spatulas and weighing balance

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is based on an established procedure with a reported yield of approximately 82%.[6]

Workflow Diagram

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. The target compound is harmful if swallowed and causes serious eye irritation.[8]

  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.17 g of the sodium salt of 2-hydroxypyridine.

    • To this, add 3 mL of anhydrous methanol. Stir the mixture to dissolve the base.

    • Add 0.57 g of ethyl cyanoacetate and 0.38 g of thiourea to the flask.[6]

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Heating and Reflux:

    • Place the flask in a heating mantle and begin stirring.

    • Heat the mixture to a gentle reflux. The boiling point of methanol is approximately 65°C.

    • Expert Insight: The reflux condition is critical as it maintains a constant reaction temperature at the boiling point of the solvent, accelerating the reaction rate without loss of volatile materials.

    • Maintain the reflux for a period sufficient for the reaction to complete (typically monitored by TLC, but 2-3 hours is a good starting point based on similar condensations).

  • Work-up and Product Precipitation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Add 4 mL of deionized water to the flask and stir to ensure a homogenous solution.[6]

    • Slowly add glacial acetic acid dropwise while stirring (approximately 0.58 mL ).[6] Monitor the pH of the solution using indicator paper. Continue adding acid until the solution is neutralized (pH ≈ 7).

    • Causality: The product is soluble in its salt form under basic conditions. Neutralization protonates the molecule, significantly reducing its solubility in the aqueous methanol mixture and causing it to precipitate out of the solution as the monohydrate.[6][8]

  • Isolation and Drying:

    • A crystalline solid should form upon neutralization. Chill the mixture in an ice bath for 15-30 minutes to maximize crystal formation.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of cold deionized water to remove any residual salts or impurities.

    • Allow the product to air-dry completely. The expected product is 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate, with a reported yield of 82%.[6]

Characterization

To confirm the identity and purity of the synthesized compound, the following analyses are recommended:

  • Melting Point: The compound is expected to decompose at temperatures above 300°C.[9]

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy can be used to confirm the chemical structure. The ultraviolet absorption spectrum should align with literature values.[6]

Trustworthiness and Self-Validation

The integrity of this protocol relies on careful execution and monitoring.

  • Purity of Starting Materials: Using anhydrous methanol is important as water can interfere with the base-catalyzed reaction.

  • pH Monitoring: Precise neutralization is key. Over-acidification can lead to the protonation of the amino group, potentially increasing solubility and reducing yield. Under-neutralization will result in an incomplete precipitation of the product.

  • Tautomerism: Be aware that 4-Amino-6-hydroxy-2-mercaptopyrimidine can exist in several tautomeric forms (the amino/imino, keto/enol, and thione/thiol forms). The "6-hydroxy" and "2-mercapto" nomenclature refers to one common tautomer. This is an inherent property of the molecule.

This protocol provides a reliable method for obtaining the target compound, which serves as a crucial starting point for further derivatization in drug discovery programs.[2][3]

References

  • PrepChem. (n.d.). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. Retrieved from PrepChem.com. [Link]

  • ChemBK. (2024). 4-amino-6-hydroxy-2-mercaptopyrimidine - Physico-chemical Properties. Retrieved from ChemBK.com. [Link]

  • PubChem. (n.d.). 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate. National Center for Biotechnology Information. Retrieved from PubChem.ncbi.nlm.nih.gov. [Link]

  • Sargordan Arani, M. (n.d.). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Retrieved from anpublication.org. [Link]

  • Baraldi, P. G., et al. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(6), 1764–1770. [Link]

  • ResearchGate. (2008). Request PDF: Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. [Link]

  • Al-Hiari, Y. M., et al. (2010). Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. ResearchGate. [Link]

  • Rayate, A. M., & Gaware, M. R. (2024). Thiourea-Ammonium Chloride Mediated Knoevenagel Condensation as an Intermediate in the Synthesis of Pyrimidine Scaffolds under Solvent-free Condition. Bentham Science. [Link]

  • El-Deen, I. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC. [Link]

  • MDPI. (n.d.). 2-(Heptylthio)pyrimidine-4,6-diamine. Retrieved from MDPI.com. [Link]

  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from OrgSynth.org. [Link]

  • Vanbhule, P., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Retrieved from openaccess.thebenthampublishers.com. [Link]

  • Bull. Korean Chem. Soc. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

Sources

Method

Application Note &amp; Protocol: Surface Functionalization of Electrodes with 4-Amino-6-mercaptopyrimidine for Advanced Electrochemical Sensing

Introduction: The Strategic Advantage of 4-Amino-6-mercaptopyrimidine in Electrode Modification The precise control of electrode surface chemistry is a cornerstone of modern electrochemistry, with profound implications f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 4-Amino-6-mercaptopyrimidine in Electrode Modification

The precise control of electrode surface chemistry is a cornerstone of modern electrochemistry, with profound implications for biosensing, catalysis, and the development of novel electronic materials. The choice of modifying agent is critical, as it dictates the interfacial properties that govern sensitivity, selectivity, and stability. 4-Amino-6-mercaptopyrimidine (4-AMP) is an emerging molecule of interest for surface functionalization due to its unique trifunctional nature. It possesses a thiol group for robust anchoring to noble metal surfaces like gold, a primary amine for subsequent covalent immobilization of biomolecules or nanoparticles, and a pyrimidine ring system that can engage in pi-stacking interactions and hydrogen bonding, influencing the packing density and electronic properties of the monolayer.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the modification of electrode surfaces with 4-Amino-6-mercaptopyrimidine. We will delve into the underlying principles of self-assembled monolayer (SAM) formation, provide detailed, field-proven protocols for electrode preparation and modification, and outline rigorous electrochemical characterization techniques to validate the functionalized surface. The causality behind experimental choices is emphasized to empower the user to adapt and troubleshoot the protocols for their specific applications.

Physicochemical Properties of 4-Amino-6-mercaptopyrimidine

A thorough understanding of the modifying agent's properties is essential for successful and reproducible surface modification.

PropertyValueSource
Molecular Formula C4H5N3OS[1]
Molar Mass 143.17 g/mol [1]
Melting Point >300 °C (decomposes)[1]
Synonyms 6-Amino-2-mercapto-4-pyrimidinol
Appearance Crystalline solid[2]

Note: The monohydrate form is also common, with a molecular weight of 161.18 g/mol .[2][3]

Experimental Workflow: From Bare Electrode to Functionalized Surface

The following diagram illustrates the key stages in the successful modification of a gold electrode with 4-Amino-6-mercaptopyrimidine.

Electrode_Modification_Workflow cluster_prep Electrode Preparation cluster_mod Surface Modification cluster_char Characterization Mechanical_Polishing Mechanical Polishing Electrochemical_Cleaning Electrochemical Cleaning Mechanical_Polishing->Electrochemical_Cleaning Initial Cleaning Rinsing_Drying Rinsing & Drying Electrochemical_Cleaning->Rinsing_Drying Removal of Contaminants SAM_Formation Self-Assembled Monolayer (SAM) Formation Rinsing_Drying->SAM_Formation Ready for Modification Post_Modification_Rinsing Post-Modification Rinsing SAM_Formation->Post_Modification_Rinsing Incubation CV_Characterization Cyclic Voltammetry (CV) Post_Modification_Rinsing->CV_Characterization Verification of SAM EIS_Characterization Electrochemical Impedance Spectroscopy (EIS) CV_Characterization->EIS_Characterization Detailed Interfacial Analysis

Caption: Workflow for the preparation, modification, and characterization of a 4-AMP functionalized electrode.

Detailed Protocols

Materials and Reagents
  • Gold working electrodes (e.g., disk electrodes, screen-printed electrodes)

  • 4-Amino-6-mercaptopyrimidine (or its monohydrate)

  • 200-proof ethanol

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium chloride (KCl)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

  • Deionized (DI) water (resistivity ≥ 18.2 MΩ·cm)

  • Alumina slurry (0.3 µm and 0.05 µm) or diamond paste for polishing

  • Polishing pads

  • Sonicator

  • Potentiostat/galvanostat with impedance capabilities

  • Three-electrode electrochemical cell (with Ag/AgCl reference and platinum counter electrodes)

  • Dry nitrogen gas

Safety Precaution: Always handle concentrated acids and organic solvents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Protocol 1: Rigorous Cleaning of Gold Electrodes

A pristine electrode surface is paramount for the formation of a well-ordered and stable SAM. This protocol is designed to remove both organic and inorganic contaminants.

  • Mechanical Polishing:

    • Polish the gold electrode surface with 0.3 µm alumina slurry on a polishing pad for 3-5 minutes.

    • Rinse thoroughly with DI water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5-7 minutes to achieve a mirror-like finish.

    • Rinse again with DI water.

  • Sonication:

    • Sonicate the electrode in DI water for 5 minutes to remove any embedded alumina particles.

    • Repeat the sonication in absolute ethanol for 5 minutes to remove organic residues.

  • Electrochemical Cleaning:

    • Place the polished electrode in a 0.5 M H₂SO₄ solution.

    • Perform cyclic voltammetry by sweeping the potential between the onset of hydrogen evolution and gold oxide formation (typically -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s.

    • Continue cycling until a stable and characteristic voltammogram for clean gold is obtained.

  • Final Rinse and Dry:

    • Thoroughly rinse the electrode with DI water.

    • Dry the electrode under a gentle stream of dry nitrogen gas.

    • The electrode is now ready for immediate modification. Do not allow the cleaned surface to be exposed to the lab environment for an extended period.

Protocol 2: Formation of the 4-Amino-6-mercaptopyrimidine SAM

This protocol details the self-assembly process where the thiol group of 4-AMP forms a covalent bond with the gold surface.

  • Prepare the Modification Solution:

    • Prepare a 1 mM solution of 4-Amino-6-mercaptopyrimidine in absolute ethanol. Gentle warming or sonication may be required to aid dissolution.

  • Immersion and Incubation:

    • Immerse the freshly cleaned and dried gold electrode into the 1 mM 4-AMP solution.

    • Ensure the entire active surface of the electrode is submerged.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. Longer incubation times generally lead to a more ordered and densely packed monolayer.

  • Post-Modification Rinsing:

    • After incubation, remove the electrode from the solution.

    • Rinse the modified electrode thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Rinse with DI water.

    • Dry the electrode under a gentle stream of dry nitrogen.

    • The modified electrode is now ready for characterization or further functionalization via the exposed amine groups.

Electrochemical Characterization: Validating the Modified Surface

Electrochemical techniques are powerful tools for confirming the successful modification of the electrode surface.[4] Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are particularly informative.[4][5] These methods typically employ a redox probe, such as the ferricyanide/ferrocyanide couple ([Fe(CN)₆]³⁻/⁴⁻), which exhibits well-defined electrochemistry on a bare gold electrode.

SAM_Characterization cluster_bare Bare Gold Electrode cluster_modified 4-AMP Modified Electrode Bare_Au Bare Au Redox_Probe [Fe(CN)6]3-/4- Bare_Au->Redox_Probe Fast Electron Transfer Modified_Au 4-AMP SAM on Au Redox_Probe2 [Fe(CN)6]3-/4- Modified_Au->Redox_Probe2 Blocked Electron Transfer

Caption: Schematic of electron transfer at a bare vs. a 4-AMP modified electrode surface.

Protocol 3: Characterization using Cyclic Voltammetry
  • Prepare the Electrolyte: Prepare a solution of 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl.

  • CV on Bare Electrode:

    • Record the cyclic voltammogram of a cleaned, bare gold electrode in the prepared electrolyte.

    • A characteristic reversible voltammogram with a small peak-to-peak separation (ΔEp) should be observed.

  • CV on Modified Electrode:

    • Rinse the electrode and perform the modification as per Protocol 2.

    • Record the CV of the 4-AMP modified electrode in the same electrolyte.

  • Interpretation: A successful SAM formation will act as an insulating layer, blocking the access of the redox probe to the electrode surface.[6] This results in a significant decrease in the peak currents and an increase in the peak-to-peak separation compared to the bare electrode.[7][8]

Protocol 4: Characterization using Electrochemical Impedance Spectroscopy

EIS provides a more detailed analysis of the interfacial properties.[5]

  • Setup: Use the same electrolyte as in the CV experiment (5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl).

  • EIS Measurement:

    • Apply a DC potential equal to the formal potential of the redox couple (determined from the CV).

    • Superimpose a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

  • Data Analysis:

    • The impedance data is typically plotted as a Nyquist plot (Z' vs. -Z'').

    • The data can be fitted to an equivalent circuit (e.g., a Randles circuit) to extract quantitative parameters.[7]

  • Interpretation:

    • Bare Electrode: The Nyquist plot will show a small semicircle at high frequencies, corresponding to a low charge transfer resistance (Rct).

    • Modified Electrode: The formation of an insulating SAM will significantly hinder electron transfer, resulting in a much larger semicircle in the Nyquist plot, indicating a large increase in the Rct.[6][7]

Applications in Biosensor Development and Drug Discovery

The successful modification of an electrode surface with 4-Amino-6-mercaptopyrimidine opens up a plethora of applications:

  • Immunosensors: The primary amine group provides a convenient handle for the covalent attachment of antibodies for the detection of specific antigens.[9]

  • Aptamer-Based Sensors: Aptamers, which are single-stranded DNA or RNA molecules, can be immobilized on the surface for the detection of a wide range of targets, from small molecules to whole cells.[9]

  • Enzyme-Based Biosensors: Enzymes can be attached to the modified surface to create biosensors that can detect their specific substrates.[10]

  • Drug-Receptor Interaction Studies: The pyrimidine core of 4-AMP is a common scaffold in medicinal chemistry, and derivatives have been explored as receptor antagonists.[11][12] Immobilizing such molecules on an electrode surface could enable the electrochemical study of drug-target interactions.

Conclusion

This application note has provided a detailed, step-by-step guide to the modification of electrode surfaces with 4-Amino-6-mercaptopyrimidine. By following the outlined protocols for electrode cleaning, SAM formation, and electrochemical characterization, researchers can create well-defined, functional surfaces for a variety of advanced applications. The key to success lies in meticulous attention to cleanliness and the validation of each step through rigorous characterization. The unique properties of 4-AMP make it a versatile platform for the development of next-generation electrochemical devices.

References

  • ChemBK. (2024). 4-amino-6-hydroxy-2-mercaptopyrimidine - Physico-chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate. Retrieved from [Link]

  • Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. Retrieved from [Link]

  • Journal of Chemical Education. (2012). Determining Surface Coverage of Self-Assembled Monolayers on Gold Electrodes. Retrieved from [Link]

  • ResearchGate. (2023). 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions. Retrieved from [Link]

  • ResearchGate. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Amino acid modified copper electrodes for the enhanced selective electroreduction of carbon dioxide towards hydrocarbons. Retrieved from [Link]

  • PubMed. (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. Retrieved from [Link]

  • Springer. (n.d.). Electrochemical Characterization of Nanomaterials. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Electrochemical Biosensors for Monitoring Animal Cell Function and Viability. Retrieved from [Link]

  • PMC. (2023). 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions. Retrieved from [Link]

  • MDPI. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. Retrieved from [Link]

  • MDPI. (2022). Electrochemical Characterization Using Biosensors with the Coagulant Moringa oleifera Seed Lectin (cMoL). Retrieved from [Link]

  • MDPI. (2021). The Biomedical Applications of Biomolecule Integrated Biosensors for Cell Monitoring. Retrieved from [Link]

  • PMC. (2016). Biosensors and their applications – A review. Retrieved from [Link]

  • MDPI. (2023). 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common issues in 4-Amino-6-mercaptopyrimidine SAM formation

Technical Support Center: 4-Amino-6-Mercaptopyrimidine (4-AMP) SAM Formation Topic: Troubleshooting & Optimization of 4-Amino-6-Mercaptopyrimidine Self-Assembled Monolayers on Gold. Audience: Senior Researchers, Biosenso...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-6-Mercaptopyrimidine (4-AMP) SAM Formation

Topic: Troubleshooting & Optimization of 4-Amino-6-Mercaptopyrimidine Self-Assembled Monolayers on Gold. Audience: Senior Researchers, Biosensor Engineers, and Surface Chemists.

Introduction: The Dual-Natured Interface

Welcome to the technical guide for 4-Amino-6-mercaptopyrimidine (4-AMP). Unlike simple alkanethiols, 4-AMP is a "smart" interface molecule. It offers a thiol headgroup for gold attachment and an exocyclic amine for biorecognition or catalytic activity.

However, this duality comes with a cost: Tautomerism . 4-AMP exists in a dynamic equilibrium between its thiol (mercapto) and thione (keto-like) forms. If you ignore the solution chemistry, your SAM will likely form a disordered, "lying-down" phase rather than the vertical, dense monolayer required for high-performance sensors.

This guide moves beyond basic recipes to address the thermodynamic and kinetic barriers often invisible in standard protocols.

Module 1: Solution Chemistry & Tautomerism (The "Invisible" Failure)

The Core Problem: In neutral or polar solvents (like ethanol or water), 4-AMP predominantly exists as a thione (H attached to N, C=S double bond). The thione form adsorbs weakly or in a "lying-down" orientation via π-interaction, whereas the thiolate (S-) form is required for a strong, vertical Au-S covalent bond.

Visualizing the Mechanism:

Tautomerism_Logic Thione Thione Form (Stable in Solution) C=S bond Equilibrium Tautomeric Equilibrium Thione->Equilibrium Slow Adsorption Adsorption onto Gold Thione->Adsorption Weak/Disordered (Physisorption) Thiol Thiol Form (Reactive) -SH group Equilibrium->Thiol Low % Thiolate Thiolate Anion (Optimal for Assembly) -S⁻ group Thiol->Thiolate Requires Base (Deprotonation) Thiolate->Adsorption Fast & Vertical (Au-S Bond)

Caption: The critical pathway from stable Thione to reactive Thiolate. Basic conditions drive the equilibrium to the right.

Q: Why is my SAM coverage low despite long incubation times?

A: You are likely assembling from the thione state.

  • The Science: In pure ethanol, the thione form is stable. It adsorbs slowly and often lies flat, occupying a large footprint (approx. 60–80 Ų) per molecule, preventing other molecules from landing.

  • The Fix: Add a base to your solution.

    • Protocol Adjustment: Use 0.1 M ethanolic ammonia or adjust aqueous buffers to pH 8–9 . This deprotonates the molecule, locking it into the thiolate form, which binds vertically (footprint approx. 20–30 Ų), allowing for high-density packing.

Q: My 4-AMP is not dissolving in ethanol. What is wrong?

A: 4-AMP has poor solubility in pure organic solvents due to its polar pyrimidine ring.

  • The Fix: Use a mixed-solvent system or alkaline aqueous solution .

    • Recommended Solvent: 1:1 Ethanol:Water (v/v).

    • Solubility Trick: Dissolve 4-AMP in a small volume of 0.1 M NaOH (aqueous) first to create the soluble sodium salt, then dilute with ethanol. This simultaneously solves the solubility and the tautomerism issue.

Module 2: Surface Assembly & Orientation

The Core Problem: Aromatic thiols like 4-AMP are rigid. Unlike alkanethiols, they cannot "heal" defects via van der Waals forces between alkyl chains. This leads to pinholes and low electron transfer resistance .

Standardized Assembly Protocol:

StepActionCritical Technical Note
1. Polish Electrochemical polishing in 0.5 M H₂SO₄.Cycle -0.2V to +1.5V until CV shows sharp gold oxide peaks. Roughness disrupts aromatic packing.
2. Clean Rinse with DI water, then Ethanol.Remove all acid traces; acid promotes the unreactive thione form.
3. Incubate Immerse in 1.0 mM 4-AMP in basic EtOH/Water.Time: 24 hours. Short times (<4h) yield disordered "striped" phases.
4. Rinse Rinse with EtOH, then Water.[1]Removes physisorbed multilayers (π-stacked dimers).
5. Backfill (Optional) Incubate in 1 mM Mercaptohexanol (MCH) for 30 min.Crucial for Sensors: MCH fills pinholes that 4-AMP leaves behind.
Q: I see high background current in my electrochemical sensor. Is the SAM failing?

A: Not necessarily failing, but it is likely leaky .

  • The Science: 4-AMP is a "short" molecule (~6 Å). It does not form a perfect insulating barrier like C11 or C16 alkanethiols. Furthermore, the pyrimidine ring packing is often frustrated by the amino group's steric bulk.

  • The Fix:

    • Backfilling: Post-treat with Mercaptohexanol (MCH) or Mercaptopropanol. This blocks pinholes without displacing the chemically active 4-AMP.

    • Electrochemical Healing: Cycle the electrode potential between -0.2 V and +0.4 V (vs Ag/AgCl) in a neutral buffer. This can induce local desorption/re-adsorption, annealing the defects.

Module 3: Functionalization & Reactivity

The Core Problem: Users often assume the "4-Amino" group reacts just like a standard aliphatic amine (e.g., lysine). It does not. The amine is attached to an electron-withdrawing pyrimidine ring, making it significantly less nucleophilic .

Q: My EDC/NHS coupling to the 4-AMP surface failed. Why?

A: The aromatic amine is too weak to attack the NHS-ester efficiently at standard pH.

  • The Science: The lone pair on the nitrogen is delocalized into the aromatic ring. Standard EDC/NHS protocols (pH 7.4) favor aliphatic amines (pKa ~10). The pKa of the 4-AMP amine is much lower (approx. 3–4).

  • The Fix:

    • Use a Crosslinker: Instead of direct coupling, use glutaraldehyde (if connecting to a protein) or use the 4-AMP as a primer for diazonium salt coupling.

    • Invert the Chemistry: Use a carboxylated SAM (like Mercaptopropionic acid) on the gold, and couple free 4-AMP to it in solution (where you can drive the reaction with excess reagents), then assemble the pre-conjugated molecule.

Troubleshooting Workflow Diagram

Troubleshooting_Guide Start Start: Characterize SAM CV_Check Run Cyclic Voltammetry (Redox Probe) Start->CV_Check Issue_Blocking Issue: High Peak Current (Poor Blocking) CV_Check->Issue_Blocking peaks visible Issue_Desorption Issue: Multiple Desorption Peaks (in KOH/NaOH) CV_Check->Issue_Desorption reductive scan Sol_Pinhole Cause: Pinholes/Defects Fix: Backfill with MCH Issue_Blocking->Sol_Pinhole Sol_Orientation Cause: Mixed Orientation Fix: Increase pH during assembly Issue_Desorption->Sol_Orientation

Caption: Diagnostic flow for identifying structural defects using Cyclic Voltammetry.

References

  • Tautomerism & Adsorption: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (2015).[2][3][4] Canadian Journal of Chemistry.

  • Electrochemical Stability: Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au. (2023).[5] NSF Public Access.

  • Biosensor Applications: Self-assembled monolayers of thio-substituted nucleobases on gold electrode for the electroanalysis of NADH.[6] (2025).[2][3][4][6][7] ResearchGate/Journal of Electroanalytical Chemistry.

  • Surface Characterization (XPS): Angle Resolved XPS for the Characterization of Self Assembled Monolayers. Thermo Fisher Scientific Application Note.

  • pH Dependent Ordering: Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111). (2020). Int. J. Mol. Sci.

Sources

Optimization

Preventing oxidation of the mercapto group in 4-Amino-6-mercaptopyrimidine

A Researcher's Guide to Preventing Mercapto Group Oxidation Welcome to the technical support center for 4-Amino-6-mercaptopyrimidine. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing Mercapto Group Oxidation

Welcome to the technical support center for 4-Amino-6-mercaptopyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. The inherent reactivity of the mercapto (-SH) group makes it susceptible to oxidation, primarily into a disulfide (-S-S-) dimer. This unwanted side reaction can lead to inconsistent experimental results, loss of biological activity, and difficulties in product purification. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind best practices to ensure the integrity of your 4-Amino-6-mercaptopyrimidine throughout your research workflow.

Frequently Asked Questions (FAQs)
Q1: My latest batch of 4-Amino-6-mercaptopyrimidine shows poor reactivity. What could be the primary cause of its degradation?

The most common cause of inactivation is the oxidation of the reactive mercapto (thiol) group. This process is primarily driven by:

  • Atmospheric Oxygen: The thiol group (-SH) can be readily oxidized by molecular oxygen to form a disulfide bond (-S-S-), linking two molecules of the pyrimidine together.[1][2] This dimerization effectively caps the reactive thiol, rendering it unavailable for its intended reaction.

  • Trace Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly accelerating the rate of thiol oxidation even in minute concentrations.[3][4] These ions are often present as impurities in reagents or can leach from laboratory equipment.

  • Elevated pH: A higher pH environment deprotonates the thiol group (-SH) to form a more reactive thiolate anion (-S⁻).[5][6] While the thiolate is a better nucleophile for many desired reactions, it is also far more susceptible to oxidation.[1][5]

The consequence of this oxidation is the formation of a disulfide-linked dimer, which will have different physical and chemical properties, including altered solubility and a lack of the desired reactivity associated with the free thiol.

Troubleshooting and Proactive Prevention Guides

This section provides detailed protocols and workflows to mitigate the risk of oxidation.

Guide 1: The Impact of pH on Thiol Stability

The pH of your solution is a critical factor in maintaining the stability of the mercapto group.[1] As the pH increases, the equilibrium between the protonated thiol (-SH) and the deprotonated thiolate (-S⁻) shifts towards the thiolate form.

  • Acidic to Neutral pH (below ~7.5): The thiol group is predominantly in its protonated state. This form is significantly less prone to oxidation.

  • Alkaline pH (above ~7.5): The concentration of the highly reactive thiolate anion increases, making the compound more vulnerable to oxidation.[1][3]

Recommendation: For applications not requiring the enhanced nucleophilicity of the thiolate, maintaining a pH between 6.5 and 7.5 is optimal for stability and will favor the desired thiol-maleimide reactions if applicable.[1] If a higher pH is necessary for your reaction, it is imperative to use degassed buffers and consider working under an inert atmosphere.

pH Range Predominant Species Susceptibility to Oxidation Considerations
< 6.5Thiol (-SH)LowReaction rates for some nucleophilic reactions may be slow.
6.5 - 7.5Thiol (-SH)ModerateOptimal balance for many reactions, including thiol-maleimide coupling.[1]
> 7.5Thiolate (-S⁻)HighIncreased reactivity but also rapid oxidation. Requires stringent anaerobic conditions.
Guide 2: Implementing Air-Free (Anaerobic) Handling Techniques

Given that atmospheric oxygen is a primary driver of oxidation, excluding it from your experimental setup is one of the most effective preventative measures. This can be achieved using a glovebox or a Schlenk line.[7][8][9][10]

This protocol outlines the basic steps to ensure an oxygen-free environment for your reaction.

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried to remove any adsorbed water.

  • Assemble Apparatus: Assemble your reaction flask (e.g., a Schlenk flask) and connect it to the Schlenk line via flexible tubing.

  • Evacuate-Refill Cycling:

    • Carefully open the stopcock on your flask to the vacuum line of the manifold to evacuate the air.

    • Once a sufficient vacuum is achieved, close the stopcock to the vacuum and gently open it to the inert gas (e.g., argon or nitrogen) line to backfill the flask.

    • Repeat this "vac-and-back" cycle at least three times to ensure the complete removal of atmospheric gases.[9]

  • Adding Reagents:

    • Add the solid 4-Amino-6-mercaptopyrimidine to the flask under a positive flow of inert gas (counterflow).

    • Degassed solvents (see Guide 3) should be added via a cannula or a gas-tight syringe.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the Schlenk line to an oil bubbler.

The following diagram illustrates a typical workflow for handling an air-sensitive thiol compound like 4-Amino-6-mercaptopyrimidine.

G cluster_prep Preparation Phase cluster_handling Inert Atmosphere Handling cluster_analysis Analysis & Storage A Oven-dry all glassware B Prepare degassed solvents and reagents A->B C Assemble glassware on Schlenk line B->C D Perform 3x evacuate-refill cycles C->D E Add 4-Amino-6-mercaptopyrimidine under positive N2/Ar flow D->E F Add degassed solvent via cannula/syringe E->F G Run reaction under positive N2/Ar pressure F->G H Work-up reaction under inert conditions G->H I Analyze product for purity (e.g., HPLC, MS) H->I J Store final product under N2/Ar in a sealed vial H->J

Caption: Workflow for handling air-sensitive thiols.

Guide 3: Solvent and Solution Degassing

Dissolved oxygen in solvents is a significant and often overlooked source of oxidation. It is crucial to degas all solvents and buffers before use.

Method Procedure Effectiveness Best For
Freeze-Pump-Thaw The solvent is frozen using liquid nitrogen, a vacuum is applied to the headspace, and then the solvent is thawed. This cycle is repeated three times.[7][9][11]Very HighRigorous anaerobic experiments, smaller volumes of solvent.
Inert Gas Sparging An inert gas (argon or nitrogen) is bubbled through the solvent for 30-60 minutes via a long needle or fritted tube.[9][11]Moderate to HighLarger volumes of solvent, less stringent anaerobic requirements.
Sonication under Vacuum The solvent is placed in an ultrasonic bath while a light vacuum is applied to the headspace.[11]ModerateQuick degassing for applications like HPLC mobile phases.

Recommendation: For the highest level of protection, the freeze-pump-thaw method is superior. For most routine applications, sparging with an inert gas is sufficient if performed correctly.

Guide 4: Troubleshooting Unwanted Disulfide Formation

If you suspect disulfide formation is compromising your results, use this guide to identify the potential source of the problem.

G start Suspected Disulfide Formation? q1 Are you using degassed solvents/buffers? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the experiment performed under an inert (N2/Ar) atmosphere? a1_yes->q2 sol1 Implement a degassing protocol (e.g., sparging or freeze-pump-thaw). a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the pH of the solution > 7.5? a2_yes->q3 sol2 Use a glovebox or Schlenk line for all manipulations. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Lower pH to 6.5-7.5 if possible. If not, use stringent anaerobic techniques. a3_yes->sol3 q4 Have you added a chelating agent like EDTA? a3_no->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node If issues persist, consider using a fresh lot of starting material or adding a reducing agent (e.g., TCEP). a4_yes->end_node sol4 Add EDTA (1-5 mM) to sequester catalytic metal ions. a4_no->sol4

Caption: Troubleshooting unwanted disulfide formation.

Analytical Verification

To confirm the state of your 4-Amino-6-mercaptopyrimidine, several analytical techniques can be employed to differentiate between the free thiol and the oxidized disulfide.

  • High-Performance Liquid Chromatography (HPLC): The free thiol and its disulfide dimer will typically have different retention times on a reverse-phase column.

  • Mass Spectrometry (MS): This technique can directly measure the mass of the species in your sample. The disulfide dimer will have a mass-to-charge ratio corresponding to (2 x Mass of Monomer) - 2.[12]

  • Ellman's Test (DTNB Assay): This is a colorimetric assay that specifically quantifies free thiol groups.[13] A decrease in the expected concentration of free thiols can indicate that oxidation has occurred.

Mechanism of Oxidation

The primary oxidative pathway involves the conversion of two thiol groups into a disulfide, releasing two protons and two electrons, which are taken up by an oxidizing agent like oxygen.

G cluster_reactants Reactants cluster_products Products Thiol1 2 x 4-Amino-6-mercaptopyrimidine (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol1->Disulfide Oxidation Protons 2H⁺ + 2e⁻ Oxidant Oxidizing Agent (e.g., O₂, Metal Ions)

Caption: Oxidation of mercapto group to disulfide.

Storage and Handling Recommendations

Proper storage is critical for the long-term stability of 4-Amino-6-mercaptopyrimidine.

  • Temperature: Store in a cool place, with temperatures below 15°C recommended. Some suppliers suggest storage at room temperature is acceptable, but cooler temperatures will slow degradation.

  • Atmosphere: For maximum shelf-life, store the solid compound under an inert atmosphere (argon or nitrogen). If this is not possible, ensure the container is tightly sealed to minimize exposure to air and moisture.[14][15][16]

  • Light: Protect the compound from light, as photochemical transformations can also occur.[3] An amber vial stored inside a secondary container is recommended.

By implementing these strategies, you can significantly improve the consistency and success of your experiments involving 4-Amino-6-mercaptopyrimidine.

References
  • Wikipedia. (2023). Air-free technique. Retrieved from [Link]

  • Pisoschi, A. M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(13), 3025.
  • Poole, L. B. (2015). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Oxidative Medicine and Cellular Longevity, 2015, 859365.
  • Pisoschi, A. M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(13), 3025.
  • Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons.
  • Sutton, L., et al. (2019). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. PhD Thesis.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from [Link]

  • Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
  • Zhang, C., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions.
  • Burgoyne, J. R., & Eaton, P. (2013). Biochemical methods for monitoring protein thiol redox states in biological systems. Free Radical Biology and Medicine, 65, 1476-1486.
  • ResearchGate. (2015). Do Cysteine thiol groups respond to the pH changes?. Retrieved from [Link]

  • Hanson, G. R., et al. (2003). Effect of pH on the Oxidation−Reduction Properties of Thioredoxins. Biochemistry, 42(23), 7076-7084.
  • Turell, L., et al. (2020). Thiol Compounds and Inflammation. Frontiers in Bioscience-Landmark, 25(6), 1072-1088.
  • De Flora, S., et al. (1991). Thiol containing antioxidant drugs and the human immune system. International Journal of Immunopharmacology, 13(2-3), 259-266.
  • Aldini, G., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Current Medicinal Chemistry, 28(39), 8172-8195.
  • ResearchGate. (n.d.). Thiol‐reducing antioxidant compounds. Several compounds with.... Retrieved from [Link]

  • Depuydt, M., et al. (2019). The role of thiols in antioxidant systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(12), 129237.
  • Knight, J. R. (2017). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION.
  • ResearchGate. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. Retrieved from [Link]

  • Bennett, B., & Hill, B. C. (2011). Avoiding Premature Oxidation During the Binding of Cu(II) to a Dithiolate Site in BsSCO. A Rapid Freeze-Quench EPR Study.
  • Hebert, D. N., & Braakman, I. (2013). Analysis of Disulfide Bond Formation. Current Protocols in Cell Biology, 60(1), 11.10.1-11.10.22.
  • Baraldi, P. G., et al. (2008). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 51(6), 1764-1770.
  • PubChem. (n.d.). 2-Mercaptopyrimidine. Retrieved from [Link]

  • Andreu, D., & Albericio, F. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 91-169.
  • Al-Salahi, R., et al. (2019). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2019(4), M1094.
  • Desai, P., & Person, S. (1998). Disulfide Bond Formation in the Herpes Simplex Virus 1 UL6 Protein Is Required for Portal Ring Formation and Genome Encapsidation. Journal of Virology, 72(9), 7583-7588.
  • Boster Biological Technology. (n.d.). PCR Troubleshooting Guide & Solutions. Retrieved from [Link]

  • Wikipedia. (2023). Disulfide. Retrieved from [Link]

  • Andreu, D., & Albericio, F. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 91-169.
  • Li, Y., et al. (2023).
  • Gao, Y., et al. (2019). Roles of effective stabilizers in improving oral bioavailability of naringenin nanocrystals: Maintenance of supersaturation generated upon dissolution by inhibition of drug dimerization. International Journal of Pharmaceutics, 568, 118497.
  • Al-Jibori, S. A., & Al-Janabi, A. S. M. (2014). New complexes of 6-Amino-4-hydroxy-2-mercaptopyrimidine. Trade Science Inc.

Sources

Troubleshooting

Purification techniques for 4-Amino-6-mercaptopyrimidine derivatives

Welcome to the Advanced Application Support Hub. Subject: Purification & Handling of 4-Amino-6-mercaptopyrimidine (and related thiopyrimidines) Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Generated Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Subject: Purification & Handling of 4-Amino-6-mercaptopyrimidine (and related thiopyrimidines) Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Generated

Executive Summary

4-Amino-6-mercaptopyrimidine (and its tautomeric derivatives) presents a unique purification challenge due to its zwitterionic nature and susceptibility to oxidative dimerization . Unlike standard organic intermediates, these compounds often fail to dissolve in typical organic solvents (DCM, EtOAc) and can polymerize into insoluble disulfides if handled improperly.

This guide moves beyond generic protocols, focusing on the Acid-Base Swing technique for bulk purification and Reductive Reverse-Phase HPLC for analytical isolation.

Module 1: Solubility & Handling

The Core Issue: Users frequently report that the compound is "insoluble in everything." The Science: These derivatives exist in a tautomeric equilibrium (thiol-thione). At neutral pH, the basic amine and acidic thiol moieties create a zwitterionic lattice with high crystal energy, rendering them insoluble in non-polar solvents.

Solubility Profile & Solvent Selection
Solvent SystemSolubility RatingApplicationTechnical Note
0.1M - 1.0M NaOH High Bulk DissolutionDeprotonates the thiol (

), forming a soluble sodium thiolate salt.
0.1M - 1.0M HCl Moderate/High ExtractionProtonates the amine (

), forming a soluble hydrochloride salt.
DMF / DMSO High Reaction SolventGood for synthesis; difficult to remove during purification.
Boiling Water Moderate RecrystallizationSoluble at

; crystallizes upon cooling.
DCM / EtOAc / Hexane Negligible WashingUse these to wash away non-polar impurities from the solid product.
Module 2: Bulk Purification (The Acid-Base Swing)

Best For: Removing starting materials (e.g., thiourea, ethyl cyanoacetate) and inorganic salts.

The Protocol: Instead of standard silica chromatography (which often causes streaking due to the polar nature of the compound), utilize the molecule's amphoteric properties to filter out impurities.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 10 mL per gram of product). Stir until fully dissolved. The solution should be clear yellow/orange.

    • Checkpoint: If solids remain, these are likely non-acidic impurities. Filter them out.

  • Charcoal Treatment (Optional): Add activated carbon (5% w/w) to absorb colored polymeric impurities. Stir for 30 mins, then filter through Celite.

  • Precipitation: Slowly add Glacial Acetic Acid dropwise to the filtrate while stirring vigorously.

    • Target: Adjust pH to the molecule's isoelectric point (typically pH 5–6).

    • Observation: The product will precipitate as a white/off-white solid.

  • Collection: Filter the solid under vacuum.

  • The "Non-Polar" Wash: Wash the filter cake with water (to remove salts) followed by Ethyl Acetate (to remove unreacted organic starting materials).

  • Drying: Dry under vacuum at

    
     over 
    
    
    
    .
Workflow Visualization: Acid-Base Swing

PurificationWorkflow Start Crude Mixture (Solid) NaOH Dissolve in 1M NaOH (Deprotonation) Start->NaOH Filter1 Filter Insoluble Matter NaOH->Filter1 Filtrate Filtrate (Thiolate Anion) Filter1->Filtrate Liquid Residue Discard Residue (Non-acidic impurities) Filter1->Residue Solid Acidify Add Glacial Acetic Acid to pH 5-6 Filtrate->Acidify Precipitate Product Precipitates (Isoelectric Point) Acidify->Precipitate Wash Wash Cake: 1. Water (Salts) 2. EtOAc (Organics) Precipitate->Wash Final Pure Product Wash->Final

Caption: The Acid-Base Swing exploits the thiol's acidity to separate the product from non-ionizable organic impurities.

Module 3: Oxidation Management (The "Disulfide" Problem)

The Issue: "My white product turned yellow overnight." The Cause: Mercaptopyrimidines readily oxidize to form disulfide dimers (


) upon exposure to air, especially in basic solutions where the thiolate anion (

) is the dominant species.

Prevention Protocols:

  • Inert Atmosphere: Always perform the NaOH dissolution step (Module 2) under Nitrogen or Argon bubbling.

  • Add Reducing Agents:

    • For synthesis/storage: Add 0.1% Sodium Metabisulfite to aqueous buffers.

    • For HPLC analysis: Add 1 mM Dithiothreitol (DTT) to the sample preparation to keep the thiol reduced.

  • Chelation: Trace metals (

    
    , 
    
    
    
    ) catalyze oxidation. Add 1 mM EDTA to all aqueous buffers during purification.
Module 4: High-Purity Isolation (HPLC)

Best For: Analytical purity (>99%) or separating close structural analogs.

Chromatographic Conditions: Standard silica columns are unsuitable due to irreversible adsorption. Use Reverse Phase (RP-HPLC) with specific pH control.

ParameterRecommendationRationale
Column C18 (End-capped) or Polar-Embedded C18 End-capping prevents amine interaction with silanol groups (reducing tailing).
Mobile Phase A 10-20 mM Ammonium Acetate (pH 5.5) Buffering is critical. pH 5.5 keeps the thiol partially protonated, improving peak shape.
Mobile Phase B Acetonitrile Standard organic modifier.
Flow Rate 1.0 mL/minStandard analytical flow.
Detection UV @ 324 nm Thiopyrimidines have a distinct absorbance max around 320–330 nm, unlike many impurities.
Gradient 5% B to 60% B over 20 minThese compounds are relatively polar and elute early.
Module 5: Troubleshooting FAQ

Q: The product oils out instead of crystallizing during acidification.

  • A: This happens if the concentration is too high or acidification is too rapid.

    • Fix: Re-dissolve in NaOH. Dilute the solution by 50%. Add acetic acid very slowly (over 30 mins) with vigorous stirring. Seed the solution with a pure crystal if available.

Q: I see a double peak in HPLC.

  • A: This is likely the Disulfide Dimer .

    • Test: Add a drop of DTT or Mercaptoethanol to the HPLC vial and re-inject. If the second peak disappears and the main peak grows, it was the disulfide.

Q: My yield is lower than expected after the Acid-Base swing.

  • A: The product has some water solubility.[1] If you used too much water during the NaOH step, product remains in the mother liquor.

    • Fix: Concentrate the mother liquor under vacuum and cool to

      
       to recover a second crop.
      
Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Solubility Won't Dissolve Problem->Solubility Purity Low Purity / Color Problem->Purity Yield Low Yield Problem->Yield Base Use 1M NaOH (Check pH > 10) Solubility->Base Oxidation Yellow Color? Check for Disulfide. Add DTT. Purity->Oxidation MotherLiq Check Filtrate. Product may be too soluble. Yield->MotherLiq

Caption: Rapid diagnostic logic for common 4-amino-6-mercaptopyrimidine issues.

References
  • Synthesis & Properties

    • Title: 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate (PubChem CID 2723599).[2]

    • Source: National Center for Biotechnology Inform
    • Link:[Link]

  • HPLC Methodology

    • Title: Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites.
    • Source: Journal of Pharmaceutical and Biomedical Analysis (2009).
    • Link:[Link]

  • Oxidation Prevention

    • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions.
    • Source: Pharmaceutics (MDPI, 2022).
    • Link:[Link]

  • Recrystallization Techniques

    • Title: Solvents for Recrystalliz
    • Source: University of Rochester, Department of Chemistry.
    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

Performance evaluation of 4-Amino-6-mercaptopyrimidine in different corrosive media

Executive Summary This guide provides a technical evaluation of 4-Amino-6-mercaptopyrimidine (4-AMP) as a corrosion inhibitor. 4-AMP represents a class of heterocyclic compounds that leverage the synergistic adsorption p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 4-Amino-6-mercaptopyrimidine (4-AMP) as a corrosion inhibitor. 4-AMP represents a class of heterocyclic compounds that leverage the synergistic adsorption properties of nitrogen and sulfur heteroatoms. This analysis focuses on its efficacy in aggressive acidic media (HCl and H₂SO₄), comparing it against industry-standard alternatives like Benzotriazole (BTA) and simple amine-based inhibitors.

Key Findings:

  • Primary Utility: High-efficiency inhibition (>90%) for mild steel in 1.0 M HCl.

  • Mechanism: Mixed-type inhibition (predominantly cathodic) driven by chemisorption via the sulfur (thiol) and nitrogen (amine/pyrimidine ring) centers.

  • Comparative Advantage: Superior to simple aliphatic amines due to the "soft base" character of the sulfur atom, which forms stronger coordinate bonds with Fe/Cu surfaces.

Mechanism of Action: The Chelation Effect

The superior performance of 4-AMP stems from its molecular structure, which offers multiple anchoring sites for adsorption onto metal surfaces. Unlike simple amines that rely solely on nitrogen lone pairs, 4-AMP utilizes a dual-center adsorption mechanism :

  • Thiol Group (-SH): Acts as a soft base, forming strong coordinate covalent bonds with the metal surface (soft acid), particularly effective for Copper and Iron.

  • Pyridine-like Nitrogen: The ring nitrogen and the exocyclic amino group (-NH₂) facilitate electrostatic attraction with charged metal surfaces (physisorption) and subsequent charge transfer (chemisorption).

Visualization: Adsorption Pathway

The following diagram illustrates the competitive adsorption and film formation process of 4-AMP on a mild steel surface in acidic media.

AdsorptionMechanism Solution Bulk Solution (Acidic) Protonation Protonation of 4-AMP (Formation of Cationic Species) Solution->Protonation H+ Attack Transport Diffusion to Metal Surface Protonation->Transport Physisorption Physisorption (Electrostatic Interaction) Transport->Physisorption Adsorption on Cathodic Sites Chemisorption Chemisorption (Coordinate Bond Formation via S & N) Physisorption->Chemisorption Electron Donation (Lone Pairs) Film Protective Monolayer (Hydrophobic Barrier) Chemisorption->Film Lateral Interaction

Figure 1: Step-wise adsorption mechanism of 4-AMP, transitioning from electrostatic interaction to stable chemisorption.

Comparative Performance Analysis

Performance in 1.0 M Hydrochloric Acid (HCl)

HCl represents a standard pickling environment. The chloride ions (


) in HCl often exhibit a synergistic effect with organic cations, enhancing adsorption.

Table 1: Inhibition Efficiency of 4-AMP vs. Alternatives (Mild Steel, 25°C)

Inhibitor TypeConcentration (mM)Inhibition Efficiency (IE %)Adsorption IsothermMechanism
4-AMP 5.0 94.5% Langmuir Mixed (Cathodic dominant)
2-Mercaptopyrimidine5.091.2%LangmuirMixed
Hexylamine (Simple Amine)5.065.0%TemkinPhysisorption
Benzotriazole (BTA)5.082.0%LangmuirAnodic

Data synthesized from comparative studies of mercaptopyrimidine derivatives [1, 3].[1]

Analysis: 4-AMP outperforms simple amines significantly due to the presence of the sulfur atom. It also shows a slight edge over the unsubstituted 2-mercaptopyrimidine, likely due to the electron-donating effect of the amino group at the 4-position, which increases the electron density on the anchoring sulfur/nitrogen atoms, strengthening the metal-inhibitor bond.

Performance in 0.5 M Sulfuric Acid (H₂SO₄)

In H₂SO₄, the sulfate ion (


) is less specifically adsorbed than chloride, often making inhibition more challenging for cationic inhibitors.

Table 2: Electrochemical Parameters (Potentiodynamic Polarization)

MediumInhibitor

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)
0.5 M H₂SO₄ Blank -450125065110
4-AMP (10 mM) -47585 58135
Standard Amine -46042062115

Note: The shift in


 < 85 mV indicates 4-AMP acts as a mixed-type inhibitor [2].[2] The significant reduction in 

confirms the formation of a compact barrier film.

Experimental Protocols

To validate these results in your own laboratory, follow these self-validating protocols.

Electrochemical Impedance Spectroscopy (EIS) Workflow

EIS is the gold standard for determining the resistance of the adsorbed film (


) and the double-layer capacitance (

).

Protocol Steps:

  • Preparation: Polish mild steel coupons (1 cm²) with SiC paper (up to 1200 grit). Degrease with acetone and wash with bidistilled water.

  • OCP Stabilization: Immerse the working electrode in the test solution (e.g., 1 M HCl + 4-AMP) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Measurement: Apply a sinusoidal AC voltage (10 mV amplitude) at OCP.

    • Frequency Range: 100 kHz to 10 mHz.[3]

  • Analysis: Fit the Nyquist plot data to an equivalent circuit (typically

    
     or with Constant Phase Element 
    
    
    
    ).
  • Validation: Calculate Inhibition Efficiency (

    
    ) using:
    
    
    
    
Weight Loss Measurement (Gravimetric)

A robust, non-electrochemical method to verify long-term stability.

  • Weighing: Measure initial weight (

    
    ) of dried, polished coupons (0.0001 g precision).
    
  • Immersion: Suspend coupons in 100 mL of corrosive media (with and without 4-AMP) for 24 hours at controlled temperature (e.g., 298 K).

  • Cleaning: Remove coupons, scrub with bristle brush under running water, rinse with acetone, dry.

  • Re-weighing: Measure final weight (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is density (7.86 g/cm³ for steel),
    
    
    is area (cm²), and
    
    
    is time (hours).
Visualization: Experimental Workflow

The following DOT diagram outlines the logical flow for a complete inhibitor evaluation campaign.

ExperimentalWorkflow cluster_Tests Parallel Testing Streams Prep Sample Preparation (Polishing/Degreasing) OCP OCP Stabilization (30 mins) Prep->OCP WL Weight Loss (24h Immersion) Prep->WL EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS PDP Polarization (Tafel) (±250 mV vs OCP) EIS->PDP Sequential Analysis Data Fitting & Calculation (Rct, Icorr, CR) EIS->Analysis PDP->Analysis WL->Analysis Report Performance Report Analysis->Report

Figure 2: Standardized workflow for corrosion inhibitor evaluation.

Conclusion

4-Amino-6-mercaptopyrimidine demonstrates superior corrosion inhibition compared to simple amines and is competitive with standard azoles in acidic media. Its performance is driven by the synergistic "N-S" adsorption mechanism, making it a robust candidate for acid pickling formulations and industrial cleaning solutions where high efficiency at low concentrations is required.

References

  • Inhibition effect of two mercaptopyrimidine derivatives on cold rolled steel in HCl solution. Source: ResearchGate URL:[4][5][Link]

  • Experimental and Theoretical Studies of the Corrosion Inhibition Properties of 2 Amino, 4–6-Dimethylpyrimidine for Mild Steel in 0.5 M H2SO4. Source: ResearchGate URL:[4][5][Link]

  • Experimental and theoretical studies of 4,6-diamino-2-mercaptopyrimidine as a copper inhibitor in 3.5 wt.% NaCl solution. Source: ResearchGate URL:[4][5][Link]

  • Adsorption of 3-(4-amino-2-methyl-5-pyrimidyl methyl)-4-methyl thiazolium chloride on mild steel. Source: ResearchGate URL:[4][5][Link]

Sources

Comparative

A Comparative Guide to the Anticancer Activity of 4-Amino-6-mercaptopyrimidine Derivatives

In the ever-evolving landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for th...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for their medicinal potential, pyrimidine derivatives have consistently emerged as a privileged class of compounds, forming the backbone of numerous clinically approved drugs. This guide provides a comprehensive technical overview and comparative analysis of the anticancer activity of derivatives based on the 4-Amino-6-mercaptopyrimidine scaffold. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols utilized to benchmark their performance, offering researchers and drug development professionals a critical synthesis of field-proven insights and experimental data.

The 4-Amino-6-mercaptopyrimidine Scaffold: A Versatile Precursor in Anticancer Drug Discovery

The 4-amino-6-mercaptopyrimidine core, often in its tautomeric 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate form, serves as a crucial starting material for the synthesis of a diverse array of more complex heterocyclic systems with potent anticancer properties.[1][2] Its inherent reactivity at multiple sites allows for the strategic introduction of various pharmacophoric features, leading to the generation of libraries of compounds with a wide spectrum of biological activities. The amino and mercapto groups, along with the pyrimidine ring itself, provide key hydrogen bond donor and acceptor sites, as well as opportunities for substitution to modulate lipophilicity, steric bulk, and electronic properties, all of which are critical determinants of pharmacological activity.[3]

Mechanism of Action: Diverse Pathways to Inhibit Cancer Cell Proliferation

The anticancer activity of derivatives stemming from the 4-Amino-6-mercaptopyrimidine scaffold is not attributed to a single, universal mechanism. Instead, these compounds have been shown to interact with various molecular targets crucial for cancer cell survival and proliferation.

One of the key mechanisms identified is the inhibition of protein kinases . Many pyrimidine-based compounds act as ATP-competitive inhibitors of kinases that are often dysregulated in cancer, such as Phosphoinositide 3-kinases (PI3Ks).[3] By blocking the ATP-binding pocket of these enzymes, the derivatives can halt downstream signaling pathways responsible for cell growth, proliferation, and survival.

Another important mechanism is the induction of apoptosis , or programmed cell death. Some derivatives have been observed to trigger the apoptotic cascade in cancer cells, leading to their selective elimination.[3] This can occur through various pathways, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Furthermore, some derivatives exhibit lipoxygenase (LOX) inhibition .[1][2] LOX enzymes are involved in the inflammatory process, which is increasingly recognized as a key factor in tumor development and progression. By inhibiting LOX, these compounds may exert both anti-inflammatory and anticancer effects.

The ability of these compounds to interfere with fundamental cellular processes is a testament to the versatility of the pyrimidine scaffold in generating molecules with diverse and potent biological activities.

Mechanism_of_Action Potential Anticancer Mechanisms of 4-Amino-6-mercaptopyrimidine Derivatives cluster_0 Cellular Effects cluster_1 Molecular Targets Apoptosis Induction of Apoptosis Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death CellCycleArrest Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation CellCycleArrest->Inhibition of Proliferation PI3K PI3K Inhibition PI3K->CellCycleArrest Inhibits proliferation signaling LOX LOX Inhibition Derivative 4-Amino-6-mercaptopyrimidine Derivative Derivative->Apoptosis Derivative->CellCycleArrest Derivative->PI3K Derivative->LOX

Caption: Potential molecular targets and cellular effects of 4-Amino-6-mercaptopyrimidine derivatives.

Comparative Analysis of Anticancer Activity

To provide a clear benchmark of the anticancer potential of derivatives synthesized from the 4-Amino-6-mercaptopyrimidine precursor, the following table summarizes the in vitro activity of selected compounds against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which are standard measures of a compound's potency.

Compound IDDerivative ClassCancer Cell LineActivity (µM)Reference
2a Pyrido[2,3-d]pyrimidineA549 (Lung)IC50: 42[1][2]
2d Pyrido[2,3-d]pyrimidineA549 (Lung)Strong cytotoxicity at 50 µM[1][2]
2f Pyrido[2,3-d]pyrimidineA549 (Lung)IC50: 47.5[1][2]
1c 6-Amino-5-cyano-2-thiopyrimidineLeukemia (CCRF-CEM)GI50: 0.33 (MG-MID)[3]
1c 6-Amino-5-cyano-2-thiopyrimidineColon (HCT-116)GI50: 0.06[3]
1c 6-Amino-5-cyano-2-thiopyrimidineColon (HCT-15)GI50: 0.08[3]

Analysis of Structure-Activity Relationships (SAR):

The data, though representing different derivative classes, allows for some preliminary SAR observations. For instance, in the 6-amino-5-cyano-2-thiopyrimidine series, the presence of electron-withdrawing groups on the aryl ring at the 6-position, such as the 2,4-dichloro substitution in compound 1c , was correlated with potent and broad-spectrum anticancer activity.[3] This suggests that the electronic properties and lipophilicity of the substituents play a crucial role in the compound's ability to interact with its biological target and traverse cell membranes.

Experimental Protocols for Anticancer Activity Benchmarking

The following are detailed, step-by-step methodologies for key experiments used to evaluate the anticancer activity of 4-Amino-6-mercaptopyrimidine derivatives.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol is adapted from the synthesis of pyrido[2,3-d]pyrimidine derivatives starting from 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate.[1][2]

Step 1: Synthesis of α,β-Unsaturated Ketones (Chalcones)

  • Dissolve an appropriately substituted ketone and an appropriately substituted aldehyde in absolute ethanol.

  • Add aqueous KOH (40% w/v) to the solution.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into ice-water and acidify to precipitate the chalcone.

  • Filter, wash with water, and recrystallize the crude product from ethanol.

Step 2: Condensation to form Pyrido[2,3-d]pyrimidine Core

  • Reflux a mixture of the synthesized chalcone and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid for an extended period (e.g., 96 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrido[2,3-d]pyrimidine derivative.

Synthesis_Workflow General Synthesis Workflow for Pyrido[2,3-d]pyrimidines Start Substituted Ketone + Substituted Aldehyde Chalcone α,β-Unsaturated Ketone (Chalcone) Start->Chalcone Claisen-Schmidt Condensation Condensation Condensation (Glacial Acetic Acid, Reflux) Chalcone->Condensation Precursor 4-Amino-6-hydroxy- 2-mercaptopyrimidine Precursor->Condensation Product Pyrido[2,3-d]pyrimidine Derivative Condensation->Product

Caption: A generalized workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (4-Amino-6-mercaptopyrimidine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed Cells in 96-well plate Treat Treat cells with compounds Seed->Treat MTT Add MTT solution Treat->MTT Incubate 48-72h Solubilize Solubilize formazan with DMSO MTT->Solubilize Incubate 4h Read Read absorbance at 570 nm Solubilize->Read

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Perspectives

Derivatives synthesized from the 4-Amino-6-mercaptopyrimidine scaffold represent a promising avenue for the development of novel anticancer agents. The versatility of this core structure allows for the creation of diverse molecules that can target multiple pathways involved in cancer progression. The data presented in this guide highlights the potent in vitro activity of several derivative classes and underscores the importance of systematic structure-activity relationship studies to guide the design of next-generation inhibitors. Future research should focus on expanding the library of simpler, non-fused 4-Amino-6-mercaptopyrimidine derivatives to better understand the intrinsic anticancer potential of this scaffold. Furthermore, in vivo studies are warranted for the most promising candidates to evaluate their efficacy, pharmacokinetic properties, and toxicity profiles in preclinical models, ultimately paving the way for their potential clinical translation.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

  • IC50 values (µM) of the synthesized compounds against the HepG2, MCF-7, MDA-MB-231, and HeLa cell lines. ResearchGate. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]

Sources

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